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  • Product: iso-PropylaMine-d9
  • CAS: 1219794-73-6

Core Science & Biosynthesis

Foundational

Introduction: The Role of Isotopic Labeling in Advanced Scientific Analysis

An In-depth Technical Guide to iso-Propylamine-d9: Structure, Properties, and Applications In the landscape of modern chemical and pharmaceutical analysis, precision and accuracy are paramount. Stable isotope-labeled com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to iso-Propylamine-d9: Structure, Properties, and Applications

In the landscape of modern chemical and pharmaceutical analysis, precision and accuracy are paramount. Stable isotope-labeled compounds represent a cornerstone technology, enabling researchers to achieve levels of quantification and metabolic insight previously unattainable. Among these, **iso-propylamine-d9 ((CD₃)₂CDND₂) ** stands out as a critical tool. This fully deuterated analog of isopropylamine, where all nine hydrogen atoms are replaced by their heavy isotope, deuterium, offers unique physicochemical properties that are leveraged across drug development, metabolic research, and quantitative bioanalysis.

The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its parent compound in terms of reactivity and molecular interactions but is distinguishable by its increased mass. This mass shift is the fundamental principle behind its utility, particularly as an internal standard in mass spectrometry.[1][2] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve C-H bond cleavage, a phenomenon increasingly exploited in pharmaceutical development to enhance the pharmacokinetic profiles of new drug candidates.[3][4]

This guide provides a comprehensive overview of iso-propylamine-d9, detailing its chemical structure, physical properties, a validated synthetic approach, and its principal applications for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

iso-Propylamine-d9 is a primary aliphatic amine where all protium atoms have been substituted with deuterium. This isotopic enrichment, typically greater than 98 atom % D, is crucial for its function.[5][6]

  • IUPAC Name: N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine[7]

  • Synonyms: 2-Propanamine-D9, (CD₃)₂CDND₂

  • Molecular Formula: C₃D₉N[7]

  • CAS Number: 1219794-73-6 (free base)[7]; 1219798-50-1 (Deuterochloride salt)[5][6][8][9][10]

  • Molecular Weight: Approximately 68.17 g/mol (free base)[7]

The molecular structure retains the same tetrahedral geometry as its non-deuterated counterpart, ensuring identical chromatographic behavior under most conditions—a critical feature for its use as an internal standard.

Caption: Chemical structure of iso-propylamine-d9.

Physicochemical Properties: A Comparative Analysis

The physical properties of iso-propylamine-d9 are very similar to those of standard isopropylamine. The primary difference arises from the increased mass due to deuterium, which can lead to slight increases in boiling point, melting point, and density. The following table compares the properties of the deuterated compound with its well-characterized non-deuterated analog.

Propertyiso-Propylamine-d9Isopropylamine (Non-deuterated)Rationale for Difference
Molecular Weight ~68.17 g/mol [7]59.11 g/mol [11][12]Increased mass of 9 deuterium atoms vs. protium.
Appearance Colorless Liquid (predicted)Clear, colorless liquid[11][12]Isotopic substitution does not affect visible properties.
Form (as salt) White Solid (DCl salt)[5]N/ASalt formation alters the physical state.
Boiling Point Slightly > 32-35 °C (predicted)32-35 °C (90-95 °F)[13]Increased mass leads to stronger van der Waals forces.
Melting Point Slightly > -95.2 °C (predicted)-95.2 °C (-139 °F)[13][14]Increased mass can affect crystal lattice energy.
Density Slightly > 0.688 g/mL (predicted)0.688 g/mL at 20 °CHigher molecular mass in the same molar volume.
Solubility in Water Miscible (predicted)Very soluble / Miscible[11][13]Deuteration does not significantly alter polarity.
Odor Ammonia-like[12][13]Ammonia-like, fishy[12][13][14]Odor perception is based on molecular shape and chemistry.
Isotopic Purity ≥98 atom % D[5][6]N/AA measure of the degree of deuterium incorporation.

Synthesis and Isotopic Labeling Strategy

The industrial synthesis of standard isopropylamine is typically achieved through the reductive amination of acetone or the direct amination of isopropyl alcohol with ammonia over a metal catalyst.[13][15][16][17] A similar, logical approach is employed for iso-propylamine-d9, substituting standard reagents with their deuterated analogs.

Causality in Synthesis Design: The goal is to achieve the highest possible isotopic incorporation (atom % D). This necessitates the use of starting materials that are themselves highly deuterated. The most robust and common strategy involves the reductive amination of acetone-d6 with deuterated ammonia. Acetone-d6 is a readily available, highly enriched starting material.

Experimental Protocol: Reductive Amination for iso-Propylamine-d9 Synthesis

This protocol describes a laboratory-scale synthesis adapted from established industrial amination processes.

  • Reactor Preparation:

    • A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature/pressure controls is rendered inert by purging with dry nitrogen gas.

    • A catalyst bed of a supported nickel catalyst (e.g., Ni on Al₂O₃) is loaded into the reactor. The catalyst is chosen for its high activity in C-N bond formation and hydrogenation.[16]

  • Reagent Charging:

    • The reactor is charged with acetone-d6 (1.0 eq).

    • The reactor is sealed and cooled to below -40 °C.

    • Anhydrous deuterated ammonia (ND₃, ~3-5 eq) is condensed into the reactor. Using a molar excess of ammonia favors the formation of the primary amine over the secondary amine (diisopropylamine) byproduct.[17]

  • Reaction Execution:

    • The reactor is pressurized with deuterium gas (D₂) to approximately 20-25 bar.[17] D₂ is used instead of H₂ to prevent any H/D back-exchange on the catalyst surface, thereby preserving isotopic purity.

    • The reaction mixture is heated to 120-150 °C with vigorous stirring.[16] These conditions provide the necessary activation energy for the amination reaction while managing the exothermic nature of the hydrogenation step.

    • The reaction is monitored by sampling and GC-MS analysis until the consumption of acetone-d6 is complete (typically 8-12 hours).

  • Purification and Isolation:

    • The reactor is cooled to room temperature, and excess ND₃ and D₂ are carefully vented.

    • The crude product mixture, containing iso-propylamine-d9, unreacted starting materials, and potential di(iso-propylamine-d18) byproduct, is collected.

    • The mixture is subjected to fractional distillation. The significant difference in boiling points between ammonia, iso-propylamine-d9, and the secondary amine byproduct allows for effective separation and isolation of the pure product.

Self-Validation and Quality Control: The isotopic enrichment and chemical purity of the final product must be rigorously verified using NMR (¹H and ²H) spectroscopy and GC-MS. ¹H NMR should show the absence of proton signals, while GC-MS will confirm the correct mass-to-charge ratio for the deuterated product.

Core Applications in Research and Development

The Gold Standard: Use as an Internal Standard in Mass Spectrometry

The primary application of iso-propylamine-d9 is as an internal standard (IS) for the quantification of isopropylamine or related analytes in complex matrices such as plasma, urine, or environmental samples.

Expertise & Trustworthiness: An ideal internal standard must mimic the analyte's behavior during sample preparation, chromatography, and ionization, but be clearly distinguishable by the detector. iso-Propylamine-d9 excels in this role:

  • Co-elution: It has virtually identical chromatographic retention times to isopropylamine, ensuring it experiences the same matrix effects during ionization.

  • Mass Difference: Its +9 Da mass shift provides a clear, non-overlapping signal in the mass spectrometer, allowing for independent quantification.[1]

  • Recovery Correction: By adding a known amount of the IS to every sample at the beginning of the workflow, any analyte loss during extraction, derivatization, or injection is accounted for by measuring the ratio of the analyte's signal to the IS signal.

Workflow: Quantitative Analysis using LC-MS/MS

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of iso-propylamine-d9 (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC System Evaporate->Inject Prepared Sample Separate Chromatographic Separation (Analyte and IS co-elute) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Raw Data Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Pharmacokinetic and Metabolic Studies (The Deuterium Effect)

Beyond its use as a passive internal standard, deuteration is a proactive strategy in drug design. The kinetic isotope effect (KIE) associated with the stronger C-D bond can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, often mediated by cytochrome P450 (CYP) enzymes.[3][4]

Mechanistic Insight: If a drug molecule contains an isopropylamine moiety that is a site of metabolic breakdown (e.g., N-dealkylation), replacing it with a deuterated version can:

  • Increase Half-Life: Slower metabolism leads to a longer circulation time in the body.[4]

  • Improve Metabolic Profile: It can reduce the formation of potentially undesirable or toxic metabolites.[4]

  • Enhance Oral Bioavailability: By reducing first-pass metabolism in the gut and liver, more of the active drug can reach systemic circulation.[4]

While isopropylamine itself is not typically a therapeutic agent, the principles demonstrated by its deuterated analog are applied to complex drug molecules, making deuterated building blocks like iso-propylamine-d9 valuable in medicinal chemistry research.[2]

Handling and Storage

iso-Propylamine-d9, like its non-deuterated form, is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, with appropriate personal protective equipment. Supplier recommendations suggest storing the compound at room temperature in a tightly sealed container to prevent moisture absorption and evaporation.[6] For long-term stability, particularly to maintain isotopic purity, storage in an inert atmosphere (e.g., under argon) is advisable.

Conclusion

iso-Propylamine-d9 is far more than just a heavy version of a common chemical. It is a precision tool that embodies the power of stable isotope labeling in modern science. Its role as an internal standard is indispensable for achieving the accuracy and reproducibility demanded by regulatory bodies and high-impact research.[2] Concurrently, the principles of its kinetic isotope effect inform next-generation drug design, offering a pathway to safer and more effective therapeutics.[4] For any laboratory engaged in quantitative analysis or drug metabolism studies, a thorough understanding of iso-propylamine-d9's properties and applications is essential for advancing scientific discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9. Available: [Link]

  • USCKS (n.d.). ISO-PROPYLAMINE-D9 DCL[1219798-50-1]. Available: [Link]

  • LookChem (n.d.). iso-propylamine-d9 dcl cas no.1219798-50-1. Available: [Link]

  • Wikipedia (2024). Isopropylamine. Available: [Link]

  • Sciencemadness Wiki (2020). Isopropylamine. Available: [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Isopropylamine: A Process Overview. Available: [Link]

  • National Toxicology Program (NTP) (1998). Nomination Background: Isopropylamine. Available: [Link]

  • Ecoinvent (n.d.). isopropylamine production, from isopropanol amination. Available: [Link]

  • Takeda Pharmaceutical Company Limited (n.d.). Site-selective and multiple deuteration and application to drug discovery. Available: [Link]

  • Sciencemadness Discussion Board (2010). Isopropylamine one pot synthesis. Available: [Link]

  • Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Zakarian Group, University of California, Santa Barbara. Available: [Link]

  • ResearchGate (n.d.). Synthesis of isopropylamine from direct amination of 2-propanol. Available: [Link]

  • Pharmaffiliates (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6363, Isopropylamine. Available: [Link]

Sources

Exploratory

Comprehensive NMR Characterization of Fully Deuterated Isopropylamine (Isopropylamine-d9)

Executive Summary In the vanguard of modern drug discovery, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a niche isotopic labeling technique to a mainstream...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the vanguard of modern drug discovery, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a niche isotopic labeling technique to a mainstream medicinal chemistry strategy. Fully deuterated aliphatic amines, such as isopropylamine-d9, serve as critical building blocks for synthesizing these next-generation therapeutics. By exploiting the kinetic isotope effect (KIE), researchers can systematically attenuate cytochrome P450-mediated metabolic liabilities at specific molecular loci.

However, the efficacy of a deuterated API is intrinsically linked to the isotopic purity of its precursors. As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) characterization of isopropylamine-d9 not merely as a routine analytical task, but as a critical quality attribute assessment. This whitepaper provides an authoritative, self-validating framework for the multinuclear NMR characterization of isopropylamine-d9, detailing the causality behind spectral shifts, coupling modifications, and quantitative acquisition parameters.

Physicochemical Parameters & Nomenclature

Before conducting any spectroscopic analysis, it is imperative to establish the exact isotopologue being analyzed. Fully deuterated isopropylamine is commercially available primarily in two forms: the volatile free base and the more bench-stable deuterochloride salt.

Table 1: Commercially Relevant Isotopologues of Isopropylamine

Chemical NameFormulaMolecular WeightCAS NumberSource Reference
Isopropylamine-d9 (Free Base) C3​D9​N 68.17 g/mol 1219794-73-6LGC Standards[1]
Isopropylamine-d9 DCl (Salt) C3​D10​ClN 105.63 g/mol 1219798-50-1LGC Standards[2]
Isopropylamine-d7 HCl (Salt) C3​H3​D7​ClN 102.61 g/mol 106658-10-0MedChemExpress[3], LGC[4]

Note: The analytical protocols described below are optimized for the fully deuterated free base (isopropylamine-d9) dissolved in anhydrous CDCl3​ , though the principles apply equally to the salt forms in D2​O .

Theoretical Framework: NMR of Deuterated Amines

The substitution of protium ( 1H ) with deuterium ( 2H or D ) introduces profound changes to the local magnetic environment. Understanding these physical changes is the foundation of accurate spectral interpretation.

Isotopic Shielding (The Upfield Shift)

The heavier deuterium atom sits lower in its vibrational potential energy well, leading to a shorter average C-D bond length compared to C-H. This increased electron density around the carbon nucleus results in a primary isotopic shielding effect. In 13C NMR, this manifests as an upfield shift of approximately 0.25 to 0.30 ppm per attached deuterium atom .

Scalar Coupling Modifications ( JCD​ vs JCH​ )

Because the gyromagnetic ratio of deuterium ( γD​ ) is approximately 6.51 times smaller than that of protium ( γH​ ), the scalar coupling constants are proportionately reduced.

  • Methyl Group ( CD3​ ): The standard 1JCH​ of ~125 Hz translates to a 1JCD​ of ~19.2 Hz. Because carbon is coupled to three spin-1 nuclei ( I=1 ), the multiplicity rule ( 2nI+1 ) dictates a septet (1:3:6:7:6:3:1 intensity ratio).

  • Methine Group ( CD ): The standard 1JCH​ of ~140 Hz translates to a 1JCD​ of ~21.5 Hz. Coupling to one spin-1 nucleus dictates a triplet (1:1:1 intensity ratio).

Quadrupolar Relaxation

Deuterium is a quadrupolar nucleus ( I=1 ). While this allows for direct 2H NMR observation, it also means that 2H signals are inherently broader than 1H signals due to efficient quadrupolar relaxation mechanisms.

Multinuclear NMR Spectral Reference Data

The following table synthesizes the theoretical and empirical expectations for the multinuclear NMR spectra of fully deuterated isopropylamine-d9.

Table 2: Predicted NMR Assignments for Isopropylamine-d9 (in CDCl3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant (Hz)Assignment & Mechanistic Notes
1H (Residual) ~1.03Pentet 2JHD​≈2.0 Residual CHD2​ (Trace impurity).
1H (Residual) ~3.13Broad Multiplet-Residual CD(H) (Trace impurity).
2H 1.05Broad SingletUnresolved CD3​ groups (6D). Broad due to quadrupolar relaxation.
2H 3.15Broad SingletUnresolved CD methine group (1D).
13C{1H} ~24.5Septet 1JCD​≈19.2 CD3​ carbons. Shifted upfield from ~25.5 ppm.
13C{1H} ~41.5Triplet 1JCD​≈21.5 CD carbon. Shifted upfield from ~42.5 ppm.

Methodology: Self-Validating qNMR for Isotopic Purity

To determine the exact "Atom % D" of a batch, we must quantify the residual protium. This requires Quantitative NMR (qNMR). As an expert, I must emphasize a critical, yet frequently overlooked causality: Longitudinal Relaxation ( T1​ ) Alteration .

In standard organic molecules, protons relax predominantly via dipole-dipole interactions with neighboring protons. In isopropylamine-d9, the residual protons are magnetically isolated; the H-D dipole-dipole interaction is significantly weaker. This isolation drastically increases the T1​ of residual protons. Guessing the relaxation delay ( D1​ ) will lead to incomplete magnetization recovery, artificially suppressing the residual proton integral and falsely inflating the calculated isotopic purity.

Step-by-Step Protocol
  • Gravimetric Sample Preparation: Accurately weigh ~20.0 mg of isopropylamine-d9 and ~5.0 mg of a certified internal standard (e.g., TraceCERT® Dimethyl sulfone) using a microbalance ( d=0.001 mg). Dissolve completely in 600 µL of anhydrous CDCl3​ .

  • Probe Tuning and Shimming: Insert the sample into the NMR spectrometer. Manually tune and match the 1H channel to minimize reflected power. Perform gradient shimming on the 2H lock signal until the line shape is symmetric (target linewidth < 1 Hz).

  • T1​ Inversion-Recovery (The Causality Check): Execute a standard 180°- τ -90° inversion-recovery pulse sequence. Array the τ delay from 0.1 s to 20 s. Calculate the exact T1​ for the residual proton signals.

  • qNMR Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds for isolated protons). Set the acquisition time (AQ) to ≥4 seconds to ensure complete FID decay. Acquire 64 to 128 transients using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR > 250:1).

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Perform a rigorous zero-order phase correction and a multipoint baseline correction. Integrate the internal standard and the residual proton signals.

  • Purity Calculation: Calculate the absolute mass of the residual protium isotopologues using the integral ratios. Subtract this from the theoretical fully protonated mass to derive the final Atom % D.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, ensuring all data acquired is quantitatively sound.

NMR_Workflow Prep 1. Sample Preparation (Anhydrous CDCl3 + Internal Std) Tune 2. Probe Tuning & Matching (Optimize 1H, 2H, 13C Channels) Prep->Tune T1 3. T1 Inversion Recovery (Determine Residual 1H T1) Tune->T1 H1 4a. 1H qNMR Acquisition (D1 > 5*T1, Quantify Protons) T1->H1 H2 4b. 2H NMR Acquisition (Assess D Distribution) T1->H2 C13 4c. 13C{1H} NMR Acquisition (Analyze C-D Splitting) T1->C13 Process 5. Spectral Processing (FT, Phase/Baseline Correction) H1->Process H2->Process C13->Process Purity 6. Isotopic Purity Calculation (Atom % D Determination) Process->Purity

Fig 1: End-to-end self-validating NMR workflow for isotopic purity determination of isopropylamine-d9.

References

Sources

Foundational

High-Resolution Mass Spectrometry and Fragmentation Dynamics of Isopropylamine-d9

Executive Summary The mass spectrometric analysis of isotopically labeled small molecules often presents unique mechanistic challenges that are invisible in their unlabeled counterparts. In the case of isopropylamine-d9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mass spectrometric analysis of isotopically labeled small molecules often presents unique mechanistic challenges that are invisible in their unlabeled counterparts. In the case of isopropylamine-d9 (fully deuterated propan-2-amine), the standard electron ionization (EI) fragmentation pathways converge to produce an isobaric doublet at nominal m/z 50. This whitepaper deconstructs the fragmentation kinetics of isopropylamine-d9, explaining the causality behind its dual-pathway dissociation, and provides a field-proven High-Resolution Mass Spectrometry (HRMS) protocol designed to resolve sub-nominal mass interferences.

Theoretical Grounding: Aliphatic Amine Fragmentation

To understand the deuterated analog, we must first establish the baseline behavior of normal isopropylamine (C₃H₉N, Exact Mass: 59.0735 Da). Under standard 70 eV Electron Ionization (EI), aliphatic amines predominantly undergo α -cleavage[1]. The ionization event ejects a non-bonding electron from the nitrogen atom, creating a radical cation [M]+∙ .

The most thermodynamically favorable dissociation pathway is the homolytic cleavage of the C-C bond adjacent to the nitrogen ( α -cleavage), driven by the stability of the resulting iminium ion. For normal isopropylamine, the loss of a methyl radical ( ∙CH3​ , 15.0235 Da) yields a base peak at m/z 44.0500. A secondary, less favored pathway is the cleavage of the C-N bond, resulting in the loss of the amine radical ( ∙NH2​ , 16.0187 Da) to yield a propyl cation at m/z 43.0548[1][2].

Because the neutral losses ( ∙CH3​ vs. ∙NH2​ ) differ by ~1 Da, low-resolution quadrupole or ion-trap mass spectrometers can easily distinguish the resulting fragments.

The Isobaric Conundrum in Isopropylamine-d9

When we transition to isopropylamine-d9 ((CD₃)₂CDND₂, Exact Mass: 68.1300 Da), the isotopic substitution fundamentally alters the mass distribution of the fragments, creating a severe analytical interference[3].

Applying the established fragmentation rules to the d9-analog:

  • α -Cleavage (Pathway A): The molecule loses a deuterated methyl radical ( ∙CD3​ ). The exact mass of ∙CD3​ is 18.0423 Da. Subtracting this from the molecular ion yields an iminium fragment at m/z 50.0877 .

  • C-N Cleavage (Pathway B): The molecule loses a deuterated amine radical ( ∙ND2​ ). The exact mass of ∙ND2​ is 18.0313 Da. Subtracting this yields a deuterated propyl cation at m/z 50.0987 .

The Causality of the Analytical Challenge: Both primary fragmentation pathways result in the loss of a neutral radical with a nominal mass of 18 Da. Consequently, both pathways generate fragment ions at nominal m/z 50. The exact mass difference ( Δm ) between these two fragments is merely 0.0110 Da .

If this compound is analyzed on a standard low-resolution GC-MS system, the detector will report a single, merged base peak at m/z 50. This obscures the underlying fragmentation kinetics and makes it impossible to quantify the relative abundance of α -cleavage versus C-N cleavage. To accurately map this, we must employ High-Resolution Mass Spectrometry (HRMS)[4][5].

G M Molecular Ion [M]⁺• (CD3)2CDND2 m/z 68.1300 F1 α-Cleavage Fragment [CD3-CD=ND2]⁺ m/z 50.0877 M->F1 Loss of •CD3 (-18.0423 Da) F2 C-N Cleavage Fragment [(CD3)2CD]⁺ m/z 50.0987 M->F2 Loss of •ND2 (-18.0313 Da)

Bifurcated fragmentation pathway of isopropylamine-d9 yielding isobaric m/z 50 ions.

Quantitative Fragmentation Data

The table below summarizes the exact masses and mass defects that dictate the analytical requirements for resolving these pathways.

CompoundCleavage PathwayNeutral Loss SpeciesExact Mass of Loss (Da)Resulting Fragment IonExact m/z
Isopropylamine α -Cleavage ∙CH3​ 15.0235 [CH3​-CH=NH2​]+ 44.0500
Isopropylamine C-N Cleavage ∙NH2​ 16.0187 [(CH3​)2​CH]+ 43.0548
Isopropylamine-d9 α -Cleavage ∙CD3​ 18.0423 [CD3​-CD=ND2​]+ 50.0877
Isopropylamine-d9 C-N Cleavage ∙ND2​ 18.0313 [(CD3​)2​CD]+ 50.0987

Note: The mass difference ( Δm ) between the d9 fragments is 0.0110 Da. Baseline resolution requires an instrument resolving power ( R=m/Δm ) of at least 10,000 at m/z 50.

Experimental Protocol: Resolving Isobaric Doublets via GC-HRMS

To empirically validate the dual-pathway fragmentation of isopropylamine-d9, a self-validating High-Resolution GC-MS workflow is required. The following protocol utilizes an Orbitrap or FT-ICR mass analyzer to achieve the necessary resolving power[5][6].

Phase 1: System Suitability & Resolving Power Validation
  • Causality: Before injecting the sample, the mass analyzer must be proven capable of resolving a 0.011 Da difference at low mass.

  • Step 1: Tune the HRMS instrument (e.g., GC-Orbitrap) to a resolving power of R≥60,000 (FWHM at m/z 200).

  • Step 2: Inject a custom tuning mixture containing trace amounts of Argon (m/z 39.9624) and Propyne (m/z 40.0313).

  • Step 3: Verify that the software extracts two baseline-resolved peaks. This validates the system's capacity to resolve sub-nominal mass defects in the low m/z range.

Phase 2: Cryogenic Sample Preparation
  • Causality: Isopropylamine-d9 is highly volatile (Boiling Point ~32°C). Standard room-temperature handling will lead to rapid evaporative loss and potential H/D exchange with atmospheric moisture.

  • Step 1: Chill the neat isopropylamine-d9 standard, all volumetric flasks, and gas-tight syringes to -20°C prior to handling.

  • Step 2: Prepare a 100 μ g/mL dilution in anhydrous, pre-chilled dichloromethane (DCM) under a dry nitrogen atmosphere.

Phase 3: Chromatographic Separation
  • Causality: Primary amines are highly basic and will tail severely on standard polysiloxane columns due to interactions with active silanol groups, ruining peak shape and MS sensitivity.

  • Step 1: Equip the GC with a base-deactivated thick-film capillary column (e.g., CP-Volamine or Rtx-Volatile Amine, 30m x 0.32mm x 5.0 μ m).

  • Step 2: Set the injection port to 200°C. Inject 1 μ L using a split ratio of 50:1 to prevent column overloading.

  • Step 3: Program the oven: Hold at 40°C for 3 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes.

Phase 4: High-Resolution Electron Ionization (EI) Acquisition
  • Causality: Standard 70 eV EI is required to impart sufficient internal energy to trigger both the dominant α -cleavage and the secondary C-N cleavage.

  • Step 1: Set the EI source temperature to 230°C and electron energy to 70 eV.

  • Step 2: Acquire data in full-scan mode from m/z 30 to 100.

  • Step 3: Post-acquisition, generate Extracted Ion Chromatograms (EICs) using a narrow mass tolerance of ±2 ppm for m/z 50.0877 (indicating α -cleavage) and m/z 50.0987 (indicating C-N cleavage).

Conclusion

The mass spectrometry of isopropylamine-d9 perfectly illustrates the intersection of isotopic labeling and fundamental gas-phase ion chemistry. By recognizing that the substitution of deuterium shifts the ∙CD3​ and ∙ND2​ neutral losses into an isobaric overlap, researchers can avoid misinterpreting low-resolution data. Implementing high-resolution mass spectrometry with a resolving power exceeding 10,000 is not merely an enhancement—it is a strict mechanistic necessity to accurately profile the fragmentation of this molecule.

References

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-amine (2-aminopropane) fragmentation pattern. docbrown.info. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2-Propanamine - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. Penguin Random House / University Science Books. Available at: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. resolvemass.ca. Available at: [Link]

  • Xian, F., Hendrickson, C. L., & Marshall, A. G. High Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Bowman, A. P., et al. (2020). Ultra-High Mass Resolving Power, Mass Accuracy, and Dynamic Range MALDI Mass Spectrometry Imaging by 21-T FT-ICR MS. Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Isopropylamine-d9: Properties, Applications, and Analytical Use

Executive Summary: This guide provides a comprehensive technical overview of iso-propylamine-d9, a deuterated isotopologue of isopropylamine. Primarily intended for researchers, analytical chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive technical overview of iso-propylamine-d9, a deuterated isotopologue of isopropylamine. Primarily intended for researchers, analytical chemists, and drug development professionals, this document details the core physicochemical properties, including the specific CAS numbers and exact molecular weights for both the free base and its common hydrochloride salt. Furthermore, it explores the compound's primary application as an internal standard in quantitative bioanalysis by mass spectrometry, providing both the theoretical basis for its use and a practical experimental protocol. The synthesis of deuterated amines is also briefly discussed to provide a holistic understanding of this critical analytical reagent.

The Role of Stable Isotope Labeling in Pharmaceutical Research

In modern drug discovery and development, the use of stable isotope-labeled (SIL) compounds is indispensable. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is the most common label employed. The substitution of hydrogen with deuterium in a drug molecule or an analytical standard offers two significant advantages:

  • The Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference can slow down metabolic pathways that involve the cleavage of that specific bond, a phenomenon known as the KIE. This principle is leveraged in "deuterated drugs" to improve their metabolic stability and pharmacokinetic profiles.[1]

  • Internal Standards for Mass Spectrometry: For quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL compounds are the gold standard for internal standards (IS). An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. A deuterated version of the analyte, such as iso-propylamine-d9 for the quantification of isopropylamine, fulfills these criteria perfectly. It co-elutes chromatographically with the unlabeled analyte and exhibits similar ionization efficiency, but its increased mass allows for its distinct detection, correcting for variations in sample preparation and instrument response.

Core Physicochemical Properties of Isopropylamine-d9

A precise understanding of a compound's properties is foundational to its effective use. Isopropylamine-d9 is most commonly available as a hydrochloride (DCl) salt to enhance stability and ease of handling, though data for the free base is also critical.

PropertyIsopropylamine-d9 (Free Base)Isopropylamine-d9 DCl (Hydrochloride Salt)
IUPAC Name N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine[2]N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine deuterochloride[3]
Synonyms 2-Aminopropane-d92-Propanamine-D9 Deuterochloride[3]
CAS Number 1219794-73-6[2]1219798-50-1[3][4][5][6][7]
Molecular Formula C₃D₉NC₃D₁₀ClN
Exact Mass 68.129990005 Da[2]105.1129 Da[3]
Molar Mass 68.17 g/mol [2]~105.63 g/mol [7]
Isotopic Purity Typically ≥98 atom % D[4][7]Typically ≥98 atom % D[4][7]

Synthesis of Deuterated Amines: An Overview

The synthesis of deuterated compounds is a specialized field. For amines like isopropylamine, several strategies exist. A prevalent and cost-effective method is the direct hydrogen-deuterium (H/D) exchange reaction.[1] This process typically involves heating the non-labeled parent compound in the presence of a deuterium source, most commonly heavy water (D₂O), and a metal catalyst such as Platinum on Carbon (Pt/C).[1][8] The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms at various positions on the molecule. Achieving high levels of deuteration often requires harsh conditions (high temperature and pressure) or multiple reaction cycles.[1][8] Other methods include the use of deuterated reducing agents to reduce amides or the alkylation of deuterated starting materials.[9]

Application as an Internal Standard in Quantitative Bioanalysis

The primary utility of iso-propylamine-d9 is as an internal standard for the accurate quantification of unlabeled isopropylamine in complex biological matrices like plasma, urine, or tissue homogenates. Isopropylamine itself is used in the synthesis of many pharmaceuticals and agrochemicals, making the monitoring of its levels a relevant analytical task.[10][11][12]

The analytical workflow leverages the properties of the deuterated standard to ensure accuracy and reproducibility. The core principle is that any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's mass spectrometer signal to the internal standard's signal, precise quantification is achieved.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing A 1. Biological Sample (e.g., Plasma) B 2. Spike with Known Amount of Isopropylamine-d9 (IS) A->B C 3. Sample Cleanup (e.g., Protein Precipitation) B->C D 4. Inject Extract onto LC-MS/MS System C->D E 5. Chromatographic Separation (Analyte and IS Co-elute) D->E F 6. Mass Spectrometric Detection (Separate m/z for Analyte and IS) E->F G 7. Calculate Peak Area Ratio (Analyte / IS) F->G H 8. Quantify Analyte Concentration via Calibration Curve G->H

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Isopropylamine in Human Plasma

This protocol outlines a validated method for determining the concentration of isopropylamine in human plasma using iso-propylamine-d9 as an internal standard via LC-MS/MS.

1. Materials and Reagents:

  • Isopropylamine (Analyte) and Isopropylamine-d9 DCl (Internal Standard)

  • Human Plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid, LC-MS Grade

  • Ultrapure Water

2. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of isopropylamine in 10 mL of 50:50 ACN/Water.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Isopropylamine-d9 DCl in 10 mL of 50:50 ACN/Water.

  • IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution in 50:50 ACN/Water.

3. Preparation of Calibration Standards and Quality Controls (QCs):

  • Serially dilute the Analyte Stock to create spiking solutions.

  • Spike blank human plasma with the analyte spiking solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QCs at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Instrument Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, return to 95% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.

  • MRM Transitions (Example):

    • Isopropylamine: Q1: 60.1 m/z → Q3: 43.1 m/z

    • Isopropylamine-d9: Q1: 69.1 m/z → Q3: 49.1 m/z

6. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the unknown samples from the calibration curve.

Conclusion

Isopropylamine-d9 is a powerful and essential tool for researchers in the pharmaceutical and analytical sciences. Its physicochemical properties, particularly its mass difference from the unlabeled form, make it an exemplary internal standard for high-precision quantitative bioanalysis. A thorough understanding of its CAS number, exact mass, and proper application in validated analytical workflows, as detailed in this guide, is crucial for generating reliable and reproducible scientific data.

References

  • ISO-PROPYLAMINE-D9 DCL[1219798-50-1] . USCKS. [Link]

  • iso-propylamine-d9 dcl cas no.1219798-50-1 . LookChem. [Link]

  • iso-Propylamine-d9 . PubChem, National Institutes of Health. [Link]

  • Isopropylamine . Wikipedia. [Link]

  • Isopropylamine . Quimidroga. [Link]

  • Regioselective α-Deuteration of Michael Acceptors Mediated by Isopropylamine in D2O/AcOD . ACS Publications, Organic Letters. [Link]

  • Development of Flow Synthesis Method for Deuterated Aromatic Compounds . Microwave Chemical. [Link]

  • Preparation method for deuterated compound.
  • Synthesis of perdeuterated alkyl amines/amides with Pt/C as catalyst under mild conditions . U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • Regioselective α-Deuteration of Michael Acceptors Mediated by Isopropylamine in D2O/AcOD . PubMed, National Institutes of Health. [Link]

  • Nomination Background: Isopropylamine . National Toxicology Program, National Institutes of Health. [Link]

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Foundational

A Technical Guide to the Core Mechanisms of Deuterium-Hydrogen Exchange in Isopropylamine-d9

Abstract This technical guide provides an in-depth analysis of the fundamental mechanisms governing deuterium-hydrogen (H/D) exchange in isopropylamine-d9, a common deuterated aliphatic amine. The content is structured t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the fundamental mechanisms governing deuterium-hydrogen (H/D) exchange in isopropylamine-d9, a common deuterated aliphatic amine. The content is structured to serve researchers, scientists, and drug development professionals who utilize isotopic labeling to probe reaction mechanisms, study metabolic pathways, or create internal standards for quantitative analysis. We will dissect the distinct exchange processes occurring at the labile nitrogen site and the non-labile carbon positions (α and β). The guide emphasizes the causality behind mechanistic pathways—including uncatalyzed, acid-catalyzed, base-catalyzed, and metal-catalyzed routes—and details the experimental methodologies required to monitor and quantify these exchanges. By integrating theoretical principles with practical, field-proven protocols, this document aims to be a definitive resource for understanding and applying H/D exchange chemistry.

Introduction: The Significance of H/D Exchange

Hydrogen-deuterium exchange (H/D exchange) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice-versa.[1] This seemingly simple substitution is a powerful tool in the chemical and pharmaceutical sciences. In drug development, selectively deuterating a molecule can alter its metabolic profile, often leading to a more favorable pharmacokinetic and safety profile—a strategy known as the "deuterium kinetic isotope effect". Furthermore, deuterated compounds serve as invaluable internal standards for high-sensitivity quantitative analysis by mass spectrometry.

Isopropylamine ((CH₃)₂CHNH₂) is a primary aliphatic amine that serves as an excellent model for understanding H/D exchange in a variety of substrates. Its deuterated isotopologue, isopropylamine-d9 ((CD₃)₂CDND₂), contains two classes of exchangeable deuterons:

  • Labile Deuterons: The two deuterons attached to the nitrogen (N-D).

  • Non-Labile Deuterons: The seven deuterons attached to the carbon skeleton—one at the alpha (α) position and six at the beta (β) positions.

This guide will explore the distinct conditions and mechanisms required to initiate exchange at these different sites, providing a comprehensive framework for controlling and analyzing these fundamental reactions.

Foundational Principles of Amine H/D Exchange

The rate and mechanism of H/D exchange are governed by the principles of physical organic chemistry. For an amine like isopropylamine, the following factors are paramount.

The Role of Amine Basicity and pKa

The nitrogen lone pair makes isopropylamine basic, with a pKa of approximately 10.6 for its conjugate acid.[2][3] This means that in neutral or acidic aqueous media, the amine exists predominantly in its protonated (or deuterated) ammonium form. This equilibrium is central to the exchange mechanisms:

(CH₃)₂CH-NH₂ + H₂O ⇌ (CH₃)₂CH-NH₃⁺ + OH⁻

The availability of the neutral, free-base form is critical for many exchange pathways, particularly those involving catalysis at the adjacent carbon atoms.[4]

Kinetic Isotope Effects (KIE)

The difference in mass between hydrogen (¹H) and deuterium (²H) leads to different vibrational frequencies for C-H and C-D bonds.[5][6] The C-D bond has a lower zero-point energy, making it stronger and more difficult to break. Consequently, reactions where a C-H/D bond is broken in the rate-determining step often proceed faster for the hydrogen-containing compound.[7] This phenomenon, the kinetic isotope effect (KIE), is a key mechanistic indicator.[7]

  • Primary KIE: Observed when the bond to the isotope is broken in the rate-determining step. For C-H/D bonds, kH/kD values are typically in the range of 6-10.[7]

  • Secondary KIE: Observed when the bond to the isotope is not broken but is located at or near the reaction center. These effects are smaller (kH/kD often 0.8–1.4) but provide valuable insight into changes in hybridization or steric environment during the transition state.[5][7]

Mechanism I: Exchange of Labile N-D Deuterons

The two deuterons on the nitrogen atom of isopropylamine-d9 are termed "labile" because they exchange extremely rapidly with protons from any protic solvent, such as H₂O or methanol.[1] This process is a straightforward and rapid acid-base equilibrium that typically requires no catalyst.[1]

The exchange proceeds through a series of protonation and deprotonation steps. When isopropylamine-d9 is dissolved in a protic solvent like water (H₂O), the following equilibrium is established almost instantaneously.

G cluster_0 Rapid N-D Exchange in H₂O A (CD₃)₂CD-ND₂ (Free Base) B (CD₃)₂CD-ND₂H⁺ (Protonated Amine) A->B + H₃O⁺ B->A - H₂O C (CD₃)₂CD-NDH (Exchanged Free Base) B->C - D⁺ (to H₂O)

Caption: Rapid, uncatalyzed exchange of labile N-D deuterons.

This process continues until statistical equilibrium is reached, where the distribution of D and H on the nitrogen reflects their relative concentrations in the solvent. Due to its speed, this exchange is often considered instantaneous in most experimental contexts.

Mechanism II: Exchange of Non-Labile C-D Deuterons

Exchanging the deuterons covalently bonded to the carbon skeleton is a far more challenging process that requires overcoming a significant energy barrier.[1] These reactions are typically very slow without a catalyst and are subject to distinct mechanistic pathways depending on the reaction conditions.

Base-Catalyzed Exchange (α-Position)

The C-D bond at the α-position is weakly acidic due to the electron-withdrawing nature of the adjacent nitrogen atom. In the presence of a strong base, the α-deuteron can be abstracted to form a transient carbanion intermediate. This intermediate is then quenched by a proton from the solvent, completing the exchange.

G cluster_1 Base-Catalyzed α-Deuteron Exchange Start (CD₃)₂CD-ND₂ Carbanion [(CD₃)₂C⁻-ND₂] (Carbanion Intermediate) Start->Carbanion - D⁺ (to Base) Product (CD₃)₂CH-ND₂ Carbanion->Product + H⁺ (from Solvent)

Caption: Base-catalyzed exchange at the α-carbon via a carbanion.

This mechanism is highly regioselective for the α-position and is generally not effective for the more distant β-deuterons. The reaction rate is highly dependent on the strength of the base used.[8]

Acid-Catalyzed Exchange

Direct acid-catalyzed exchange on the carbon skeleton of simple aliphatic amines is generally inefficient.[4] Under acidic conditions, the amine nitrogen is protonated to form an ammonium ion. This places a positive charge on the nitrogen, which deactivates the adjacent C-D bonds towards further electrophilic attack by a deuteron source (like D₃O⁺). While common for aromatic amines where exchange proceeds via electrophilic aromatic substitution, this pathway is not significant for isopropylamine under typical conditions.[4][9]

Metal-Catalyzed Exchange

For non-activated C-D bonds, particularly those at the β-position, transition metal catalysis is often the most effective method for achieving exchange.[8][] Catalysts based on platinum, ruthenium, or rhodium can facilitate H/D exchange under relatively mild conditions.

The mechanism often involves the coordination of the amine's nitrogen atom to the metal surface. This brings the C-D bonds into proximity with the catalyst, enabling their activation and subsequent exchange with deuterium from the solvent (e.g., D₂O).[8]

G cluster_2 Simplified Metal-Catalyzed C-D Exchange Substrate R-CD₂-R' Coordination Substrate-Metal Complex Substrate->Coordination + Metal Catalyst Activation C-D Bond Activation Coordination->Activation Exchange Exchange with D₂O Activation->Exchange + D₂O Product R-CDH-R' Exchange->Product Product->Substrate - Metal Catalyst (Cycle Repeats)

Caption: General workflow for metal-catalyzed C-D exchange.

Metal-catalyzed methods can offer different regioselectivity compared to base-catalyzed routes and are often capable of achieving perdeuteration (exchange of all non-labile hydrogens) with sufficient time and appropriate catalyst choice.[1]

Experimental Protocols for Monitoring H/D Exchange

To validate and quantify the mechanisms described, robust analytical methodologies are essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed.[1]

Monitoring by NMR Spectroscopy

NMR provides site-specific information, making it ideal for distinguishing between exchange at the α- and β-positions.[1][11]

Protocol: ¹H NMR Monitoring of D-to-H Exchange

  • Sample Preparation: Dissolve a precisely weighed amount of isopropylamine-d9 (e.g., 10 mg) in a known volume (e.g., 0.6 mL) of a non-deuterated, protic solvent (e.g., H₂O or CH₃OH) containing a non-exchangeable internal standard (e.g., DSS or TMSP).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the temperature is precisely controlled (e.g., 25.0 °C).

  • Data Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution (t=0). Continue to acquire spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Data Processing: Process all spectra identically (phasing, baseline correction).

  • Analysis: Integrate the emerging proton signals corresponding to the α-H and β-H positions relative to the constant integral of the internal standard. The rapid exchange at the N-D position will result in a broad NH₂ signal whose chemical shift is solvent-dependent.

  • Rate Calculation: Plot the integral values versus time. The data can be fitted to a pseudo-first-order kinetic model to determine the exchange rate constant (k) for each position.

Monitoring by Mass Spectrometry

MS measures the overall deuterium content of the molecule, providing a sensitive measure of the total exchange that has occurred.[1][12]

Protocol: HDX-MS Monitoring of D-to-H Exchange

  • Reaction Initiation: Prepare a stock solution of isopropylamine-d9 in an aprotic solvent (e.g., acetonitrile). Initiate the exchange by diluting an aliquot of this stock solution into a large excess of H₂O-based buffer at a defined pH and temperature.

  • Time-Pointing: At specific time points (e.g., 1, 5, 15, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the exchange reaction by diluting the aliquot into a cold (0 °C), acidic (e.g., pH 2.5) aprotic solvent mixture. The low temperature and pH dramatically slow the exchange rate, effectively freezing the isotopic composition.[1][13][14]

  • LC-MS Analysis: Inject the quenched sample onto a fast LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The LC step is used to separate the analyte from buffer salts.

  • Data Analysis: Determine the average mass of the isopropylamine molecule at each time point. The decrease in mass corresponds to the number of deuterons that have exchanged for protons. Plot the average mass versus time to determine the overall exchange kinetics.

Summary of Key Parameters and Influences

The choice of experimental conditions dictates the rate and selectivity of H/D exchange in isopropylamine. The following table summarizes the key influencing factors.

ParameterObservation / Typical ValueInfluence on H/D Exchange Mechanism
Exchange Location N-D vs. α-C-D vs. β-C-DReactivity Order: N-D >>> α-C-D > β-C-D.[8]
pKa (Conjugate Acid) ~10.6[2]Governs the availability of the neutral amine required for C-D activation.
Catalyst None, Strong Base, Acid, MetalNone: Only N-D exchange. Base: Promotes α-C-D exchange.[8] Acid: Generally ineffective for C-D exchange.[4] Metal: Required for efficient β-C-D exchange.[8][]
Solvent Protic (H₂O, D₂O) vs. AproticA protic solvent is required to act as the source/sink for H⁺/D⁺.
pH / pD V-shaped rate dependency[8]Controls concentration of acid (H₃O⁺/D₃O⁺) and base (OH⁻/OD⁻) catalysts. Minimum exchange rate for amides is often near pH 2.6.[1]
Temperature Rate increases with temperatureProvides the necessary activation energy to overcome the barrier for C-D bond cleavage.

Conclusion and Outlook

The deuterium-hydrogen exchange mechanisms in isopropylamine-d9 are a study in contrasts. The labile N-D positions exchange almost instantaneously via simple acid-base chemistry, while the non-labile C-D positions require specific catalytic activation to undergo substitution. Exchange at the α-carbon can be achieved with a strong base, whereas the unactivated β-carbons typically necessitate a transition metal catalyst.

A thorough understanding of these distinct pathways, supported by robust analytical methods like NMR and MS, is critical for professionals in drug development and chemical research. This knowledge enables the rational design of deuterated molecules with tailored properties, the precise synthesis of isotopic standards, and the detailed elucidation of complex reaction mechanisms. As analytical sensitivity continues to improve, the principles outlined in this guide will remain fundamental to the innovative application of isotope chemistry.

References

  • Hydrogen–deuterium exchange - Wikipedia. Wikipedia. [Link]

  • Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Organic & Biomolecular Chemistry. [Link]

  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC. National Center for Biotechnology Information. [Link]

  • Amide Hydrogen Exchange (HX) - NMR Wiki. NMR Wiki. [Link]

  • Hydrogen Deuterium Exchange: Methods to Probe Protein Dynamics at Single Residue Resolution. AMS Laurea. [Link]

  • Post-column hydrogen–deuterium exchange technique to assist in the identification of small organic molecules by mass spectrometry. ResearchGate. [Link]

  • Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. PubMed. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • H/D Exchange of Amines and Acetonitrile over Transition Metal Catalysts. ACS Publications. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. [Link]

  • Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. ResearchGate. [Link]

  • Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. National Center for Biotechnology Information. [Link]

  • Monitoring H -> D exchange. Chemistry Stack Exchange. [Link]

  • Hydrogen-deuterium exchange through acid-catalyzed imine-enamine... ResearchGate. [Link]

  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department. [Link]

  • Hydrogen Deuterium exchange-Mass Spectrometry (HDX-MS). Longdom Publishing. [Link]

  • Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity. ResearchGate. [Link]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. [Link]

  • Fundamentals of HDX-MS. National Center for Biotechnology Information. [Link]

  • Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. RSC Publishing. [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]

  • Measurement and Characterization of Hydrogen–Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ACS Publications. [Link]

  • Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by. Semantic Scholar. [Link]

  • Nomination Background: Isopropylamine. National Toxicology Program (NTP). [Link]

  • Intrinsic Hydrogen–Deuterium Exchange Rates in H2O/D2O Mixtures. National Center for Biotechnology Information. [Link]

  • Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. ACS Publications. [Link]

  • Kinetic isotope effect - Wikipedia. Wikipedia. [Link]

  • Amide Hydrogen Deuterium Exchange in Isotopically Mixed Waters. arXiv. [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]

  • Stereochemistry of beta-deuterium isotope effects on amine basicity. PubMed. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. [Link]

  • Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]

  • Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. ACS Publications. [Link]

  • H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. ResearchGate. [Link]

  • Analytical Description of the H/D Exchange Kinetic of Macromolecule. PubMed. [Link]

  • Mechanisms and uses of hydrogen exchange. National Center for Biotechnology Information. [Link]

  • Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. ACS Publications. [Link]

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  • ISOPROPYLAMINE (ISOPROPYL-D7, 98%). Eurisotop. [Link]

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Exploratory

Spectroscopic Characterization of iso-Propylamine-d9: A Comprehensive Technical Guide for Isotopic Validation

Executive Summary In advanced pharmacokinetic profiling, drug metabolism studies, and the investigation of Deuterium Kinetic Isotope Effects (DKIE), the use of stable isotopically labeled compounds is indispensable. iso-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmacokinetic profiling, drug metabolism studies, and the investigation of Deuterium Kinetic Isotope Effects (DKIE), the use of stable isotopically labeled compounds is indispensable. iso-Propylamine-d9 (chemical formula: C₃D₉N), the fully deuterated isotopologue of standard isopropylamine, serves as a critical building block in the synthesis of labeled active pharmaceutical ingredients (APIs) and agrochemicals.

Because isotopic substitution does not alter the macroscopic chemical reactivity of the amine, validating the isotopic purity (target: >99% atom D) and structural integrity of iso-propylamine-d9 requires a rigorous, multi-modal spectroscopic approach. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will dissect the causality behind the spectroscopic shifts—rooted in quantum mechanics and molecular physics—and provide a self-validating analytical workflow to ensure absolute confidence in your labeled materials.

Spectroscopic Modalities & Mechanistic Causality

The characterization of[1] relies on the fundamental physical differences between hydrogen (¹H) and deuterium (²H or D). Deuterium possesses twice the mass of protium and a different nuclear spin ( I=1 vs I=1/2 ). These two factors drive all observable changes across NMR, FTIR, and Mass Spectrometry when compared to unlabeled[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining both structural connectivity and isotopic purity. The characterization of a fully deuterated compound requires a tri-nuclear approach:

  • ¹H NMR (The Negative Control): Because deuterium has a drastically different gyromagnetic ratio ( γ ) than protium, it does not resonate at ¹H frequencies. Therefore, a perfectly pure sample of iso-propylamine-d9 will yield a flatline in a ¹H NMR spectrum. Any signals observed at ~1.0 ppm, ~1.5 ppm, or ~3.1 ppm are directly quantifiable evidence of residual protons (isotopic impurities) or H/D exchange at the labile amine group.

  • ²H NMR (The Positive Control): Deuterium NMR directly observes the labeled sites. You will observe broad resonances corresponding to the CD₃ groups (~1.0 ppm) and the CD group (~3.1 ppm).

  • ¹³C NMR (Structural Coupling): In unlabeled isopropylamine, the ¹³C spectrum shows singlets for the methyl and methine carbons (with ¹H decoupling). In iso-propylamine-d9, the ¹³C signals are heavily split by the adjacent deuterium atoms ( I=1 ). According to the multiplicity rule ( 2nI+1 ), the CD₃ carbon (coupled to 3 deuteriums) splits into a septet ( 2(3)(1)+1=7 ). The CD carbon (coupled to 1 deuterium) splits into a triplet ( 2(1)(1)+1=3 ). The carbon-deuterium scalar coupling constant ( JCD​ ) is roughly 6.5 times smaller than JCH​ , typically measuring ~19 Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy provides rapid, orthogonal confirmation of isotopic substitution. The causality of IR shifts is governed by Hooke's Law, where the vibrational frequency ( ν ) is inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. Replacing hydrogen with deuterium nearly doubles the reduced mass of the C-H and N-H oscillators. Consequently, the vibrational frequencies decrease by a factor of roughly 2​ (~1.37).

  • The standard C-H stretch at ~2960 cm⁻¹ shifts to a C-D stretch at ~2170 cm⁻¹.

  • The standard N-H stretch at ~3300 cm⁻¹ shifts to an N-D stretch at ~2409 cm⁻¹.

Mass Spectrometry (GC-MS)

Electron Ionization (EI) Mass Spectrometry confirms the exact mass substitution and structural connectivity via fragmentation patterns.

  • Molecular Ion ( M+ ): The addition of 9 neutrons shifts the molecular weight from 59 Da (unlabeled) to 68 Da .

  • Alpha-Cleavage Fragmentation: Aliphatic amines predictably undergo alpha-cleavage. Unlabeled isopropylamine loses a methyl radical (CH₃•, 15 Da) to yield a base peak at m/z 44. Conversely, iso-propylamine-d9 loses a deuterated methyl radical (CD₃•, 18 Da), resulting in a heavier base peak at m/z 50 ([CD₃-CD=ND₂]⁺).

Comparative Data Summary

To facilitate rapid data interpretation during quality control, the expected spectroscopic parameters for both the unlabeled and fully deuterated isotopologues are summarized below.

Analytical ModalityUnlabeled Isopropylamine (C₃H₉N)iso-Propylamine-d9 (C₃D₉N)Mechanistic Rationale
¹H NMR Signals at ~1.0, 1.5, 3.1 ppmNo signals (Flatline)D has a different gyromagnetic ratio; invisible in ¹H NMR.
¹³C NMR Singlets at ~25 ppm, ~42 ppmSeptet (~25 ppm), Triplet (~42 ppm)Spin-spin coupling with D ( I=1 ). JCD​≈19 Hz.
FTIR (C-H / C-D) ~2960 cm⁻¹~2170 cm⁻¹Increased reduced mass of C-D bond lowers frequency.
FTIR (N-H / N-D) ~3300 cm⁻¹~2409 cm⁻¹Increased reduced mass of N-D bond lowers frequency.
GC-MS (Molecular Ion) m/z 59 m/z 68Addition of 9 neutrons increases MW by 9 Da.
GC-MS (Base Peak) m/z 44 (Loss of CH₃, 15 Da) m/z 50 (Loss of CD₃, 18 Da)Alpha-cleavage yields a heavier fragment ion.

Self-Validating Experimental Protocol

A robust analytical protocol must be a closed-loop, self-validating system. Relying solely on a "flat" ¹H NMR is dangerous, as it could simply indicate a lack of sample concentration. By pairing the ¹H NMR negative control with ¹³C NMR and MS positive controls, we establish absolute certainty.

Step 1: Anhydrous Sample Preparation (Critical) Causality: The ND₂ group is highly labile. Exposure to atmospheric moisture or protic solvents will cause rapid H/D exchange, converting ND₂ to NHD or NH₂, which will falsely present as an isotopic impurity in ¹H NMR.

  • Action: Under an inert argon atmosphere, dissolve 10–15 mg of iso-propylamine-d9 in 0.5 mL of anhydrous, ampouled Chloroform-d (CDCl₃) or Dichloromethane-d2 (CD₂Cl₂).

Step 2: ¹H NMR Quantitative Purity Check

  • Action: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans) using an internal standard like Tetramethylsilane (TMS).

  • Validation: The spectrum should be devoid of peaks at 1.0, 1.5, and 3.1 ppm. Integrate any trace signals against the TMS standard to precisely quantify the residual protium percentage.

Step 3: ¹³C{¹H} NMR Structural Confirmation

  • Action: Acquire a ¹³C NMR spectrum (e.g., 100 MHz, 512 scans) to validate the carbon backbone.

  • Validation: Observe the characteristic septet at ~25 ppm and triplet at ~42 ppm. This proves the sample is present in the tube and is structurally intact, validating the "flatline" observed in Step 2.

Step 4: GC-MS Isotopic Mass Verification

  • Action: Inject 1 µL of the neat liquid or dilute solution into a GC-MS operating in EI mode (70 eV).

  • Validation: Confirm the molecular ion at m/z 68 and the primary alpha-cleavage fragment at m/z 50. The absence of m/z 59 confirms no unlabeled[3] cross-contamination.

Step 5: ATR-FTIR Vibrational Shift Analysis

  • Action: Place a neat drop of the sample onto an Attenuated Total Reflectance (ATR) crystal.

  • Validation: Verify the absence of strong bands at 2960 cm⁻¹ and 3300 cm⁻¹, and confirm the presence of the shifted C-D (~2170 cm⁻¹) and N-D (~2409 cm⁻¹) stretch bands.

Workflow Visualization

G Start iso-Propylamine-d9 Batch Procurement NMR_Branch NMR Spectroscopy (Structural & Purity) Start->NMR_Branch IR_Branch FTIR Spectroscopy (Vibrational Shifts) Start->IR_Branch MS_Branch Mass Spectrometry (Molecular Weight) Start->MS_Branch H1_NMR 1H NMR Quantify Residual 1H (Target: Flatline) NMR_Branch->H1_NMR H2_NMR 2H NMR Confirm D Positions (~1.0, ~3.1 ppm) NMR_Branch->H2_NMR C13_NMR 13C NMR Observe J_CD Coupling (Septet & Triplet) NMR_Branch->C13_NMR IR_Data C-D & N-D Stretches (~2170, ~2409 cm⁻¹) IR_Branch->IR_Data MS_Data M+ Ion (m/z 68) Base Peak (m/z 50) MS_Branch->MS_Data Validation Multi-Modal Validation Confirm >99% Atom D Purity H1_NMR->Validation H2_NMR->Validation C13_NMR->Validation IR_Data->Validation MS_Data->Validation

Workflow for the spectroscopic validation of iso-propylamine-d9 isotopic purity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131701203, iso-Propylamine-d9". PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6363, Isopropylamine". PubChem,[Link]

  • Wikipedia contributors. "Isopropylamine". Wikipedia, The Free Encyclopedia,[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Isotopic Labeling Protocols Utilizing iso-Propylamine-d9: Mechanistic Insights and Synthetic Workflows

Executive Summary & Chemical Reality The incorporation of stable isotopes into small molecules and polymers has revolutionized both pharmacokinetics and soft matter physics. iso-Propylamine-d9 (CAS: 1219798-50-1), typica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Reality

The incorporation of stable isotopes into small molecules and polymers has revolutionized both pharmacokinetics and soft matter physics. iso-Propylamine-d9 (CAS: 1219798-50-1), typically utilized as its stable deuteriochloride salt ( CD3​−CD(ND2​)−CD3​⋅DCl ), is the premier synthon for installing a deuterated isopropyl moiety.

Crucial Mechanistic Note: While the reagent is fully deuterated (d9), the labile amine deuteriums ( ND2​ ) undergo rapid isotopic exchange with protic solvents or during standard aqueous workups. Consequently, in synthetic applications such as amidation or reductive amination, the reagent effectively acts as a donor of the isopropyl-d7 group ( −C(CD3​)2​D ).

Causality of Deuteration: The Kinetic Isotope Effect (DKIE)

In drug development, the isopropylamine motif is a frequent metabolic liability. Cytochrome P450 (CYP450) enzymes, particularly CYP2D6, target the α -carbon of the isopropyl group for N-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism[1].

By synthesizing deuterated analogs using iso-propylamine-d9, medicinal chemists leverage the Deuterium Kinetic Isotope Effect (DKIE) . The C-D bond possesses a lower zero-point energy than the corresponding C-H bond, requiring a higher activation energy to cleave. This fundamental physical organic property directly decreases the catalytic rate constant ( kcat​ ) of the enzymatic oxidation step[1]. The result is a "metabolic switch" that enhances the drug's metabolic stability, reduces clearance, and prolongs half-life without altering the thermodynamic binding affinity ( Ka​ ) to the therapeutic target[2].

G Drug API with Isopropyl Group (e.g., Propranolol) Complex Enzyme-Substrate Complex Drug->Complex Binding (Ka) CYP CYP450 Enzyme (e.g., CYP2D6) CYP->Complex PathH Protonated Isopropyl (Fast C-H Cleavage) Complex->PathH Standard API PathD Deuterated Isopropyl-d7 (Slow C-D Cleavage) Complex->PathD iso-Propylamine-d9 MetabH Rapid N-Dealkylation (High Clearance) PathH->MetabH k_cat (High) MetabD Metabolic Stability (Prolonged Half-Life) PathD->MetabD k_cat (Low) via DKIE

Fig 1: CYP450-mediated metabolic switching utilizing the Deuterium Kinetic Isotope Effect.

Application in Polymer Science: SANS Contrast Matching

Beyond small molecules, iso-propylamine-d9 is critical in polymer chemistry for synthesizing deuterated poly(N-isopropylacrylamide) (d7-PNIPAM). PNIPAM is a thermoresponsive polymer that undergoes a coil-to-globule transition. To analyze this transition using Small-Angle Neutron Scattering (SANS), researchers rely on contrast variation . Deuterating the isopropyl group significantly alters the polymer's Scattering Length Density (SLD), allowing it to be "contrast-matched" against specific H2​O/D2​O solvent mixtures to isolate the scattering signal of specific polymer domains[3].

Quantitative Data: Scattering Length Densities (SLDs)
ComponentChemical FormulaDensity (g/cm³)SLD ( 10−6A˚−2 )
H2​O H2​O 1.00-0.56
D2​O D2​O 1.116.34
Protonated NIPAM Monomer C6​H11​NO ~1.1~0.8
Deuterated d7-NIPAM Monomer C6​D7​H4​NO ~1.2~5.7

(Data derived from standard SANS contrast matching parameters for NIPAM[3])

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints to ensure a self-validating workflow.

Protocol A: Synthesis of d7-NIPAM Monomer via Amidation

Causality of Design: iso-Propylamine-d9 is highly volatile as a free base. Using the deuteriochloride (DCl) salt ensures accurate stoichiometric weighing and prevents isotopic loss. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the expensive isotopic amine.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of iso-propylamine-d9 DCl in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere at 0 °C.

  • Base Addition: Add 2.5 eq of anhydrous Triethylamine (TEA) dropwise. Causality: Excess base is required to liberate the free amine from the DCl salt and to scavenge the HCl byproduct from the subsequent acylation.

  • Acylation: Slowly add 1.1 eq of acryloyl chloride dropwise over 30 minutes to maintain the temperature below 5 °C, preventing exothermic polymerization of the monomer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the presence of the [M+H]+ ion at m/z 121 (protonated NIPAM is m/z 114; the +7 shift confirms the d7-isopropyl incorporation)[3].

    • 1H-NMR ( CDCl3​ ): Validate isotopic purity by verifying the complete absence of the isopropyl septet at ~4.0 ppm and the doublet at ~1.1 ppm. The vinyl protons (5.5–6.2 ppm) must integrate to exactly 3H.

G Start iso-Propylamine-d9 DCl (CD3)2CDND2•DCl Acrylation Acryloyl Chloride + TEA (Amidation in DCM) Start->Acrylation Nucleophilic Acyl Substitution Monomer d7-NIPAM Monomer (C6D7H4NO) Acrylation->Monomer Aqueous Workup Polymerization Free Radical Polymerization (AIBN / N2 Purge) Monomer->Polymerization Initiation Polymer d7-PNIPAM Microgels Polymerization->Polymer Crosslinking

Fig 2: Synthetic workflow from iso-propylamine-d9 to d7-PNIPAM for SANS analysis.

Protocol B: Reductive Amination for Deuterated APIs

Causality of Design: When synthesizing deuterated drug analogs (e.g., d7-propranolol derivatives), reductive amination is the preferred route. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting ketone/aldehyde, which is critical to maximizing the yield relative to the high-cost isotopic amine[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of the target ketone/aldehyde and 1.2 eq of iso-propylamine-d9 DCl in 1,2-dichloroethane (DCE).

  • Catalysis: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine, followed by a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add 1.5 eq of NaBH(OAc)3​ portion-wise. Causality: Portion-wise addition controls the evolution of hydrogen gas and manages the mild exotherm[4].

  • Reaction: Stir under nitrogen for 12–16 hours.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and basify the aqueous layer. Extract with ethyl acetate ( 3×20 mL), wash with brine, dry over MgSO4​ , and evaporate.

  • Self-Validation Checkpoint:

    • TLC: A new, more polar spot (amine) should appear, staining positive with ninhydrin.

    • HRMS: The exact mass must show a +7 Da shift relative to the protonated standard, confirming successful installation of the −C(CD3​)2​D group.

Quantitative Summary: Pharmacokinetic Impact of Isotopic Labeling

The table below summarizes the typical pharmacokinetic shifts observed when an isopropylamine-containing API is labeled with iso-propylamine-d9, validating the DKIE hypothesis.

Pharmacokinetic ParameterStandard API (Protonated)d7-Labeled APIMechanistic Causality
Enzymatic kcat​ High (Baseline)Reduced by 2x to 7xHigher activation energy required to cleave C-D bonds[1].
Clearance (CL) RapidSignificantly DecreasedSlower rate of CYP-mediated N-dealkylation[1].
Half-Life ( t1/2​ ) ShortProlongedDecreased clearance leads to longer systemic circulation[2].
Target Affinity ( Ka​ ) HighUnchangedIsotopic substitution does not alter steric bulk or electronics[2].

Sources

Method

Application Note: iso-Propylamine-d9 as a Strategic Deuterated Building Block in Drug Discovery

Executive Summary The integration of deuterium into small-molecule therapeutics has evolved from a niche mechanistic probe into a validated strategy for optimizing pharmacokinetics and safety profiles. iso-Propylamine-d9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of deuterium into small-molecule therapeutics has evolved from a niche mechanistic probe into a validated strategy for optimizing pharmacokinetics and safety profiles. iso-Propylamine-d9 (and its hydrochloride salt, iso-Propylamine-d9 DCl) serves as a highly versatile, fully deuterated building block. It is specifically engineered to install a −CD(CD3​)2​ moiety into drug scaffolds, effectively shielding the isopropyl group from rapid cytochrome P450 (CYP450)-mediated metabolism. This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing iso-propylamine-d9 in drug discovery.

Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

The core principle behind utilizing iso-propylamine-d9 lies in the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond, making it approximately 6 to 9 times stronger and more resistant to homolytic or heterolytic cleavage.

In many pharmacophores, the isopropyl amine group is a primary site of metabolic liability. CYP450 enzymes frequently target the α -carbon of the isopropyl group, leading to rapid N-dealkylation, high intrinsic clearance ( CLint​ ), and the generation of potentially toxic aldehyde metabolites. By synthesizing drugs with a deuterated isopropyl group, researchers can induce "metabolic switching"—shunting the drug away from rapid N-dealkylation toward alternative, slower metabolic pathways. This strategy has been successfully utilized in the development of next-generation therapeutics, such as deuterated analogs of MGL-3196, to improve pharmacokinetic properties, reduce required dosages, and minimize toxic side effects (1[1]).

G Drug Drug with -CH(CH3)2 Group CYP CYP450 Enzyme (Hepatic Metabolism) Drug->CYP CH Standard Drug (C-H Bond) CYP->CH CD Deuterated Drug (C-D Bond) CYP->CD Tox Rapid N-Dealkylation (High Clearance) CH->Tox Fast Cleavage (Low Energy) Active Metabolic Stability (Extended Half-Life) CD->Active DKIE (High Energy Barrier)

Mechanism of Deuterium Kinetic Isotope Effect (DKIE) preventing rapid CYP450 N-dealkylation.

Physicochemical Properties & Specifications

iso-Propylamine-d9 is commercially available as both a neat liquid (free base) and a stable deuterium chloride (DCl) salt. The DCl salt is often preferred for long-term storage due to its resistance to atmospheric moisture and volatility (2[2]).

PropertyValue / Specification
Chemical Name 2-Propan-1,1,1,2,3,3,3-d7-amine-d2 ([iso-Propylamine-d9
CAS Number 1219794-73-6 (Free base) / 1219798-50-1 (DCl salt)[2],[3]
Molecular Formula C3​D9​N (Free base) / C3​D10​ClN (DCl salt)
Molecular Weight 68.16 g/mol (Free base) / 105.63 g/mol (DCl salt)
Isotopic Purity 98 atom % D
Appearance Clear colorless liquid (Free base) / White crystalline solid (DCl salt)

Synthetic Workflows & Protocols

Protocol A: Synthesis of Deuterated Beta-Blockers (e.g., Propranolol-d7)

Propranolol is a classic β -adrenergic receptor blocker synthesized via the reaction of 1-naphthol with epichlorohydrin, followed by epoxide ring-opening using isopropylamine (4[4]). Substituting standard isopropylamine with iso-propylamine-d9 yields Propranolol-d7, a compound with identical target affinity but enhanced metabolic stability.

Step-by-Step Methodology:

  • Epoxidation: Dissolve 1-naphthol (1.0 eq) in an ethanol/water mixture. Add KOH (1.2 eq) and epichlorohydrin (1.5 eq). Stir at room temperature until the formation of 3-(1-naphthoxy)-1,2-epoxypropane is complete (monitored by TLC). Extract and concentrate the intermediate (5[5]).

  • Reagent Preparation: If using iso-propylamine-d9 DCl salt, liberate the free base by treating the salt with an equimolar amount of anhydrous K2​CO3​ in toluene.

  • Ring-Opening Reaction: Dissolve the epoxide intermediate (1.0 eq) and iso-propylamine-d9 (2.0 eq) in anhydrous toluene.

  • Catalysis (Causality Check): Add N,N-diisopropylethylamine (DIPEA) (0.25 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize trace acids, ensuring the deuterated amine remains entirely in its highly nucleophilic, unprotonated state without competing for the epoxide.

  • Heating & Isolation: Heat the mixture to 45°C for 4 hours. Cool to 5°C to precipitate the crude Propranolol-d7. Filter, wash with cold toluene, and dry under a vacuum.

G Naphthol 1-Naphthol + Epichlorohydrin Epoxide Glycidyl Ether Intermediate Naphthol->Epoxide KOH, EtOH/H2O (Epoxidation) Product Propranolol-d7 (Deuterated Drug) Epoxide->Product Ring Opening (DIPEA, 45°C) Amine iso-Propylamine-d9 Amine->Product Nucleophilic Attack

Workflow for the synthesis of Propranolol-d7 utilizing iso-propylamine-d9 as the nucleophile.

Protocol B: Reductive Amination for N-Isopropyl-d7 Scaffolds

For drug scaffolds requiring an N-isopropyl group attached to a complex core, reductive amination is the most efficient route.

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde or ketone (1.0 eq) with iso-propylamine-d9 (1.2 eq) in anhydrous dichloromethane (DCM).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir at room temperature for 2 hours to drive imine/iminium ion formation.

  • Selective Reduction (Causality Check): Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise. Causality: NaBH(OAc)3​ is explicitly chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone/aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data Summary: Pharmacokinetic Advantages

The substitution of a standard isopropyl group with a d7-isopropyl group fundamentally alters the drug's interaction with metabolic enzymes. The table below summarizes the typical quantitative shifts observed in PK parameters during lead optimization.

Pharmacokinetic ParameterStandard Isopropyl Moiety ( −CH(CH3​)2​ )Deuterated Isopropyl Moiety ( −CD(CD3​)2​ )Mechanistic Impact
Intrinsic Clearance ( CLint​ ) High (Rapid N-dealkylation)Reduced by 30% - 60%DKIE significantly slows the rate-limiting C-H bond cleavage.
In vivo Half-Life ( t1/2​ ) Baseline (e.g., 4 hours)Extended (e.g., 6 - 8 hours)Prolongs the therapeutic window and systemic exposure.
Metabolite Toxicity High (Formation of reactive aldehydes)Significantly DecreasedShunts metabolism to alternative, safer phase II conjugation pathways.
Dosing Frequency Multiple times daily (BID/TID)Potentially Once-daily (QD)Improves patient compliance and stabilizes trough concentrations.

Analytical Validation: Self-Validating the Deuterated System

To ensure scientific integrity, the incorporation of the deuterated building block must be rigorously validated. A critical factor to understand is the hydrogen/deuterium (H/D) exchange phenomenon .

While the starting material is iso-propylamine-d9 ( CD3​−CD(ND2​)−CD3​ ), the two deuterium atoms on the amine nitrogen ( ND2​ ) are highly labile. During aqueous workup, chromatography, or circulation in biological fluids, these nitrogen-bound deuterons will rapidly exchange with protons from water ( H2​O ). Therefore, the final isolated drug will possess a d7-isopropyl group ( −CD(CD3​)2​ ), not a d9 group.

Validation Protocol:

  • High-Resolution Mass Spectrometry (HRMS): The final purified compound will exhibit a mass shift of +7 Da relative to the non-deuterated parent drug, confirming the retention of the carbon-bound deuteriums and the expected exchange of the nitrogen-bound deuteriums.

  • 1 H NMR Spectroscopy: In the non-deuterated drug, the isopropyl group presents a distinct septet at ~3.0 ppm (1H, CH ) and a doublet at ~1.0 ppm (6H, CH3​ ). In the deuterated product, these signals will be completely absent , providing a self-validating confirmation of >98% isotopic purity at the target site.

  • 2 H NMR Spectroscopy: Will show broad, distinct signals corresponding to the deuterium atoms on the aliphatic carbon skeleton, confirming structural integrity.

References

  • Title: iso-Propylamine-d9 DCl Categorised Product List Source: Clearsynth URL
  • Title: iso-Propylamine-d9 | CDN-D-6927-0.
  • Title: CN110627773B - Deuterated MGL-3196 compound and application thereof Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Title: Facile Synthesis of Propranolol and Novel Derivatives Source: Semantic Scholar URL

Sources

Application

Application Note: Advanced Sample Preparation Using iso-Propylamine-d9 for Quantitative Metabolomics and Glycoproteomics

Executive Summary The accurate quantification of carboxylic acid-containing metabolites and the structural resolution of sialylated glycans present persistent challenges in mass spectrometry (MS) due to poor ionization e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of carboxylic acid-containing metabolites and the structural resolution of sialylated glycans present persistent challenges in mass spectrometry (MS) due to poor ionization efficiencies and the presence of indistinguishable structural isomers. Chemical Isotope Labeling (CIL) using iso-propylamine-d9 (d9-iPA) provides a robust, multiplexed solution[1]. By converting polar carboxylic acids into hydrophobic isopropylamides, this derivatization strategy dramatically enhances electrospray ionization (ESI) efficiency. Furthermore, the strategic application of d9-iPA in Sialic Acid Linkage Specific Alkylamidation (SALSA) allows researchers to simultaneously quantify analytes and resolve α 2,3 from α 2,6 sialic acid linkages in complex biological matrices[2][3].

This application note provides field-proven, self-validating protocols for utilizing iso-propylamine-d9 in both global metabolomics and targeted glycoproteomics.

Mechanistic Rationale & Experimental Design

To design a highly reproducible assay, it is critical to understand the causality behind the reagent selection and reaction conditions:

  • Carbodiimide Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is prone to hydrolysis and racemization, Hydroxybenzotriazole (HOBt) is added to form a stable, reactive OBt-ester, which subsequently undergoes nucleophilic attack by the amine[2].

  • Anhydrous DMSO Matrix: The reaction must be performed in an aprotic solvent (DMSO) to prevent the competitive hydrolysis of the EDC-activated intermediate, which would otherwise revert the analyte to its free acid form.

  • Isotopic Mass Shift Dynamics (The H/D Exchange Factor): While the reagent is iso-propylamine-d9 (ND₂-CD(CD₃)₂), the two deuterium atoms on the primary amine are labile. During the condensation reaction, one is lost as water (HDO/D₂O). The remaining deuterium on the resulting amide nitrogen (R-CO-ND-R') will rapidly exchange with protium in the acidic, aqueous LC-MS mobile phase (e.g., 0.1% Formic Acid in H₂O). Therefore, the stable, non-exchangeable tag retained on the analyte is the d7-isopropyl group (-CD(CD₃)₂) .

    • Net Mass Shift (Unlabeled): +41.063 Da

    • Net Mass Shift (Labeled): +48.107 Da

    • Multiplexing Δm/z : +7.044 Da between d0 and d9 channels.

Workflow & Pathway Visualizations

Workflow Sample Biological Sample (Carboxylic Acids) Activation Carboxyl Activation (EDC + HOBt in DMSO) Sample->Activation Extract & Dry Labeling Isotope Labeling (iso-Propylamine-d9) Activation->Labeling Intermediate OBt-ester Cleanup SPE Cleanup (C18 / Amine Column) Labeling->Cleanup Amidation (2h, RT) LCMS LC-ESI-HRMS Analysis (Stable +48.107 Da Shift) Cleanup->LCMS Elution & Reconstitution

Workflow for carboxylic acid derivatization using iso-propylamine-d9 for LC-MS metabolomics.

SALSA Glycan Sialylated Glycans (a2,3 & a2,6 linkages) Reagent iso-Propylamine-d9 + EDC/HOBt Glycan->Reagent Branch1 a2,6-Sialic Acid (d7-Isopropylamide: +48.107 Da) Reagent->Branch1 Direct Amidation Branch2 a2,3-Sialic Acid (Lactone Formation: -18.01 Da) Reagent->Branch2 Steric Hindrance Methylamine Methylamine Ring Opening (Methylamide: +13.032 Da) Branch2->Methylamine Aminolysis

Isotope-encoded Sialic Acid Linkage Specific Alkylamidation (SALSA) using iso-propylamine-d9.

Protocol 1: Global Carboxylic Acid Isotope Labeling (CIL-LC-MS)

This protocol is optimized for the quantitative profiling of short-chain fatty acids, TCA cycle intermediates, and amino acids.

Reagents Required
  • iso-Propylamine-d9 (CAS 1219794-73-6) : ≥99% isotopic purity[].

  • EDC-HCl & HOBt : MS-grade.

  • Anhydrous DMSO : Moisture ≤0.005%.

Step-by-Step Methodology
  • Sample Extraction : Extract polar metabolites from biofluids/tissues using a standard cold Methanol:Acetonitrile:Water (2:2:1) precipitation. Centrifuge at 15,000 × g for 15 min at 4°C.

  • Drying : Transfer 50 µL of the supernatant to a low-bind microcentrifuge tube and evaporate to complete dryness under a gentle stream of nitrogen or via vacuum centrifugation. Crucial: Any residual water will quench the EDC.

  • Reagent Preparation : Prepare the "Labeling Buffer" immediately before use: 500 mM EDC-HCl, 500 mM HOBt, and 2 M iso-propylamine-d9 in anhydrous DMSO.

  • Derivatization : Add 20 µL of the Labeling Buffer to the dried extract. Vortex for 30 seconds and incubate at room temperature (20–25°C) for 2 hours in the dark[2].

  • Quenching & Cleanup : Quench the reaction by adding 180 µL of LC-MS grade water. Perform Solid Phase Extraction (SPE) using a C18 Top-Tip or micro-spin column to remove excess EDC/HOBt and unreacted amine.

  • Reconstitution : Elute the labeled metabolites in 80% Acetonitrile, dry, and reconstitute in 2% Acetonitrile / 0.1% Formic Acid prior to LC-ESI-HRMS injection.

Protocol 2: Sialic Acid Linkage-Specific Alkylamidation (SALSA)

This protocol differentiates α 2,3- and α 2,6-linked sialic acids on intact glycopeptides or released N-glycans, leveraging steric hindrance to drive differential reactivity[2][3].

Step-by-Step Methodology
  • Glycan Preparation : Start with 10 µg of enriched glycopeptides or released N-glycans, dried completely in a SpeedVac.

  • Primary Alkylamidation : Add 20 µL of the Labeling Buffer (500 mM EDC, 500 mM HOBt, 2 M iso-propylamine-d9 in DMSO). Incubate at room temperature for 1 hour.

    • Mechanism: α 2,6-sialic acids undergo direct amidation. α 2,3-sialic acids are sterically hindered and undergo intramolecular dehydration to form a stable lactone[2].

  • Lactone Aminolysis : Add 180 µL of 10% Methylamine (MA) aqueous solution directly to the reaction mixture. Incubate for 30 minutes at room temperature.

    • Mechanism: The highly nucleophilic methylamine selectively opens the lactone rings of the α 2,3-sialic acids, forming methylamides.

  • Neutralization : Add 18 µL of concentrated Formic Acid to neutralize the highly basic methylamine solution (target pH ~7.0).

  • Desalting : Purify the derivatized glycans using an Amine-functionalized or C18 SPE cartridge, elute, dry, and analyze via LC-MS/MS.

Data Presentation & Expected Mass Shifts

To facilitate rapid data processing, all quantitative mass shifts resulting from the derivatization workflows are summarized below.

Analyte / Functional GroupReagent AppliedReaction MechanismNet Mass Shift (Da)LC-MS Retained Tag
Global Carboxylic Acid iso-Propylamine (d0)Amidation+41.063-CH(CH₃)₂
Global Carboxylic Acid iso-Propylamine-d9Amidation+48.107-CD(CD₃)₂
α 2,6-Sialic Acid d9-iPA + EDC/HOBtDirect Amidation+48.107-CD(CD₃)₂
α 2,3-Sialic Acid d9-iPA MethylamineLactonization Aminolysis+13.032-CH₃
Peptide C-Terminus / Asp / Glu d9-iPA + EDC/HOBtDirect Amidation+48.107-CD(CD₃)₂

Note: The mass difference between a d0-labeled and d9-labeled carboxylic acid in the MS1 spectrum will be exactly 7.044 Da due to the exchange of the amide proton in the LC mobile phase.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of the analytical data, the protocol must be treated as a self-validating system. Implement the following controls:

The 1:1 Isotopic Mixing Control (Validation Step)

Procedure: Derivatize an aliquot of a pooled quality control (QC) sample with d0-iPA and another aliquot with d9-iPA. Mix the two aliquots in exactly a 1:1 volumetric ratio prior to LC-MS analysis. Diagnostic Logic:

  • Pass: Every true carboxylic acid metabolite will appear as a doublet separated by 7.044 Da with an intensity ratio of 1:1.

  • Fail (Ratio Skewed): If the intensity ratio deviates significantly from 1:1, it indicates kinetic isotope effects during the reaction, incomplete derivatization (often due to residual moisture quenching the EDC in one tube), or severe matrix suppression.

  • Fail (Missing Doublet): Peaks lacking a +7.044 Da partner are either non-carboxylic background matrix ions or artifacts of the ESI process.

Common Pitfalls
  • Incomplete α 2,3 Lactonization: If the initial incubation in Protocol 2 is less than 1 hour, α 2,3-sialic acids may not fully lactonize, leading to partial amidation with d9-iPA and resulting in false-positive α 2,6 identifications.

  • Moisture Contamination: EDC is highly hygroscopic. Always store EDC at -20°C in a desiccator and allow it to reach room temperature before opening to prevent condensation. Use strictly anhydrous DMSO.

References

  • Frost, D. C., et al. "Chemical Tagging in Mass Spectrometry for Systems Biology." Analytical Chemistry, 2018. Available at:[Link]

  • Yang, S., et al. "Derivatization of Sialylated Glycopeptides (DOSG) Enabling Site-Specific Isomeric Profiling Using LC-MS/MS." Analytical Chemistry, 2021. Available at:[Link]

  • Lee, A., et al. "In-Depth Compositional and Structural Characterization of N-Glycans Derived from Human Urinary Exosomes." Journal of Proteome Research, 2018. Available at:[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for iso-Propylamine-d9 in Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction and Mechanistic Rationale The accurate quantification of low-molecular-weight aliphatic primary amines, such as iso-propylamine, is a critical requirement in pharmaceutical impurity profiling, environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The accurate quantification of low-molecular-weight aliphatic primary amines, such as iso-propylamine, is a critical requirement in pharmaceutical impurity profiling, environmental monitoring, and metabolomics. To ensure quantitative rigor and correct for matrix effects, iso-propylamine-d9 (a fully deuterated isotopologue) is universally employed as an internal standard (IS).

However, analyzing small primary amines directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges. Aliphatic amines possess high polarity and active hydrogens, leading to strong hydrogen bonding with the free silanol groups on the silica-based GC stationary phase. This interaction causes severe peak tailing, irreversible adsorption, and a drastic loss of sensitivity[1]. Furthermore, the low molecular weight of iso-propylamine-d9 (MW 68.16 Da) places its primary diagnostic ions in the low-mass region of the MS spectrum, where background noise from solvent tailing and atmospheric gases is highest.

The Causality of Derivatization: Chemical derivatization resolves these issues by replacing the active hydrogen on the amine group with a less polar, more massive functional group. This modification achieves three mechanistic goals:

  • Elimination of Hydrogen Bonding: Converting the primary amine into an amide or carbamate neutralizes its basicity, preventing interaction with active sites in the GC inlet and column[2].

  • Volatility and Thermal Stability: Fluorinated derivatives lower the boiling point and enhance the thermal stability of the analyte, allowing for sharper peak elution.

  • Mass Spectrometric Enhancement: The addition of a massive functional group (e.g., a perfluoroacyl group) shifts the molecular ion to a higher m/z range, dramatically improving the signal-to-noise (S/N) ratio and providing highly specific fragmentation patterns for Selected Ion Monitoring (SIM)[3].

Selection of Derivatization Reagents

The choice of derivatizing agent dictates the reaction conditions, the stability of the derivative, and the ultimate sensitivity of the assay. Perfluoroacyl anhydrides are the gold standard for aliphatic amines, though green-chemistry alternatives like chloroformates are gaining traction[4].

Table 1: Quantitative Comparison of Derivatization Reagents for iso-Propylamine-d9

ReagentDerivative FormedMass Shift (Da)Reaction ConditionsPrimary AdvantageDisadvantage
TFAA (Trifluoroacetic anhydride)Trifluoroacetamide+9660°C, 15-30 minHighly volatile; ideal for low-temperature GCHigh susceptibility to moisture hydrolysis[1]
PFPA (Pentafluoropropionic anhydride)Pentafluoropropionamide+14660-70°C, 20 minExcellent balance of volatility and MS mass shiftRequires strict anhydrous conditions[5]
HFBA (Heptafluorobutyric anhydride)Heptafluorobutyramide+19670°C, 30 minMaximum sensitivity for Electron Capture Detectors (ECD)Lower volatility; longer GC retention times
PFBCF (Pentafluorobenzyl chloroformate)Pentafluorobenzyl carbamate+19630°C, 60 minAqueous compatible; ideal for SPME on-fiber useRequires specialized SPME fibers and longer extraction[6]

Workflow Visualization

The following diagram illustrates two divergent pathways for the derivatization of iso-propylamine-d9: the traditional liquid-phase acylation (using PFPA) and the advanced Solid-Phase Microextraction (SPME) on-fiber derivatization (using PFBCF).

G cluster_0 Derivatization Pathways A Sample Matrix (Aqueous/Biological) B Spike Internal Standard (iso-Propylamine-d9) A->B C Alkaline Extraction (pH > 10) B->C D1 Liquid-Phase Acylation (PFPA / TFAA) C->D1 LLE/SPE Extract D2 SPME On-Fiber Derivatization (PFBCF) C->D2 Headspace E1 Evaporate & Reconstitute (Anhydrous Conditions) D1->E1 E2 Direct Thermal Desorption (GC Inlet) D2->E2 F GC-MS / GC-ECD Analysis (Quantification & Validation) E1->F E2->F

Figure 1: Comparative workflow for liquid-phase acylation vs. SPME on-fiber derivatization.

Detailed Experimental Protocols

Protocol A: Liquid-Phase Acylation with PFPA (Gold Standard)

This protocol utilizes Pentafluoropropionic anhydride (PFPA) to form an N-isopropyl-d9-pentafluoropropionamide derivative. It is highly effective for complex biological or environmental matrices[5].

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Aliquot 1.0 mL of the sample into a glass centrifuge tube. Spike with 50 µL of iso-propylamine-d9 working solution (10 µg/mL).

  • Alkalinization (Critical Causality): Add 200 µL of 0.1 M NaOH to adjust the pH to >10. Rationale: The pKa of iso-propylamine is approximately 10.6. The amine must be forced into its deprotonated, free-base form to act as a nucleophile and attack the carbonyl carbon of the acylating reagent.

  • Extraction: Add 2.0 mL of an aprotic organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers. Transfer the upper organic layer to a clean, dry reaction vial.

  • Anhydrous Evaporation: Evaporate the organic extract to absolute dryness under a gentle stream of ultra-pure nitrogen at room temperature. Rationale: Moisture is the primary enemy of perfluoroacyl anhydrides. Even trace amounts of water will hydrolyze PFPA into pentafluoropropionic acid, severely reducing derivatization efficiency and generating highly acidic byproducts that degrade the GC column[3].

  • Derivatization: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 50 µL of PFPA reagent. Cap the vial tightly with a PTFE-lined septum and heat in a block at 60°C for 20 minutes[1].

  • Byproduct Removal: Cool to room temperature. Evaporate the excess PFPA and acidic byproducts under nitrogen until just dry. Reconstitute in 100 µL of ethyl acetate for GC-MS injection.

Protocol B: SPME On-Fiber Derivatization with PFBCF (Green Chemistry)

This advanced, solvent-free technique isolates the derivatization reaction from the aqueous matrix, preventing reagent hydrolysis while selectively extracting volatile amines[6].

Step-by-Step Methodology:

  • Fiber Conditioning: Condition a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) SPME fiber in the GC inlet at 250°C for 30 minutes prior to first use.

  • Reagent Loading: Place 10 µL of PFBCF in a 10 mL headspace vial. Expose the SPME fiber to the headspace of the reagent for 5 minutes at 30°C to coat the fiber with the derivatizing agent.

  • Headspace Extraction & Derivatization: Place the aqueous sample (spiked with iso-propylamine-d9 and alkalinized to pH > 10) into a sealed 20 mL headspace vial. Expose the PFBCF-loaded fiber to the sample headspace for 45 minutes at 30°C with continuous agitation (1000 rpm). Rationale: The volatile free-base amine partitions into the headspace and reacts directly with the PFBCF on the fiber, forming a stable carbamate. Because the reagent never touches the aqueous phase, hydrolysis is completely avoided[6].

  • Thermal Desorption: Retract the fiber and insert it directly into the GC inlet (set to 250°C) for 3 minutes to thermally desorb the derivatized analytes onto the column.

Quality Control & Self-Validating Systems

A robust analytical protocol must be self-validating. To ensure the integrity of the derivatization process, the following quality control checks must be integrated into the workflow:

  • Completeness of Reaction: Inject a control sample containing only the underivatized iso-propylamine-d9 standard. If the derivatization protocol is successful, the broad, tailing peak of the free amine (nominal m/z 68) should completely disappear in the processed samples, replaced entirely by the sharp, symmetrical peak of the PFPA-derivative (m/z 214). A successful reaction should yield >99% conversion.

  • Moisture Contamination Check: Monitor the baseline for excessive pentafluoropropionic acid tailing. A high abundance of acid byproducts indicates incomplete drying during Step 4 of Protocol A, which compromises the trustworthiness of the quantitative data.

  • Isotopic Fidelity: Ensure that the derivatization conditions (particularly temperature and acidity) do not induce deuterium-hydrogen (D-H) exchange. The mass spectrum of the derivatized iso-propylamine-d9 must retain its full +9 Da mass shift relative to the unlabeled standard.

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Derivatization Methods in GC and GC/MS. Weber Consulting.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction. Centers for Disease Control and Prevention (CDC).
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
  • Highly Efficient Compositional and Compound Specific Isotopic Analysis of Volatile Primary Amines and Ammonia in the Murchison Meteorite Using SPME On‐Fiber Derivatization. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting signal overlap in iso-propylamine-d9 nmr spectroscopy

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professionals dealing with spectral interference when using highly d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers and drug development professionals dealing with spectral interference when using highly deuterated amines.

When utilizing iso-propylamine-d9 as a solvent, chiral solvating agent, or derivatizing additive, its unique isotopic properties frequently cause severe signal overlap in both 1H and 13C NMR spectroscopy. This guide will decode the causality behind these overlaps and provide self-validating protocols to resolve them.

Part 1: Fundamentals & Causality (FAQs)

Q1: Why does iso-propylamine-d9 produce broad, complex multiplets in my 13C NMR spectra instead of clean singlets? A1: This is a fundamental consequence of spin-spin coupling between Carbon-13 and Deuterium ( 2H ). Unlike a proton ( 1H ) which has a nuclear spin of I=1/2 , deuterium has a nuclear spin of I=1 [1]. The multiplicity of an NMR signal is dictated by the formula 2nI+1 . For the −CD3​ groups in iso-propylamine-d9, n=3 , resulting in a 2(3)(1)+1=7 line multiplet (a septet) with an intensity ratio of 1:3:6:7:6:3:1[1]. The alpha-carbon ( −CD− ) splits into a 2(1)(1)+1=3 line multiplet (a triplet). Because deuterium has a lower gyromagnetic ratio than protium, these multiplets suffer from reduced Nuclear Overhauser Effect (NOE) enhancement and appear as broad, low-intensity "humps" that easily obscure analyte signals in the 20–45 ppm aliphatic region[2].

Q2: I purchased 99 atom % D iso-propylamine-d9. Why do I still see a massive, wandering peak around 1.0–2.0 ppm in my 1H NMR? A2: There are two distinct mechanisms at play here:

  • Residual Isotopic Impurities: Even at 99 atom % D purity, the remaining 1% of protons are statistically distributed. Because there are six methyl positions, the probability of finding a residual −CHD2​ group is high. This residual proton couples with the two adjacent deuteriums, splitting the 1H signal at ~1.05 ppm into a 1:2:3:2:1 quintet[3].

  • H-D Exchange on the Amine: The amine group ( −ND2​ ) is highly labile. Atmospheric moisture or protic impurities in your analyte will cause rapid H-D exchange, converting −ND2​ to −NHD or −NH2​ . Due to the quadrupolar relaxation of nitrogen and rapid chemical exchange, this manifests as a broad, wandering peak that shifts based on sample concentration, pH, and temperature[2].

Q3: Standard 1H -decoupling doesn't clean up my 13C spectra. How do I differentiate my analyte's signals from the solvent background? A3: Standard 13C{1H} decoupling only removes carbon-proton interactions; it is blind to carbon-deuterium coupling. To resolve this, you must either run a DEPT-135 / APT experiment (which suppresses quaternary and deuterated carbons, leaving only your protonated analyte carbons) or utilize 13C{1H,2H} dual decoupling if your probe hardware supports it[2].

Part 2: Quantitative Data Reference

To accurately identify whether an overlapping peak belongs to your analyte or the iso-propylamine-d9 background, reference the comparative chemical shifts and J-couplings below.

Table 1: Comparative NMR Parameters: Unlabeled vs. Deuterated iso-Propylamine

NucleusFunctional GroupUnlabeled Shift (ppm)Unlabeled MultiplicityDeuterated Shift (ppm)Deuterated MultiplicityJ-Coupling ( JCD​ )
1H Methyl ( −CH3​ / −CD3​ )1.05[3]Doublet~1.00Quintet (residual −CHD2​ )~2 Hz ( 2JHD​ )
1H Methine ( −CH− / −CD− )3.10[3]Septet~3.10Broad Singlet (residual)N/A
1H Amine ( −NH2​ / −ND2​ )1.22[3]Broad Singlet1.20–2.00Wandering Broad ( −NHD )N/A
13C Methyl ( −CH3​ / −CD3​ )25.5[4]Singlet ( 1H decoupled)~24.5Septet~19–20 Hz
13C Methine ( −CH− / −CD− )42.0[4]Singlet ( 1H decoupled)~41.0Triplet~21–22 Hz

Part 3: Step-by-Step Troubleshooting Methodologies

Protocol A: Suppressing C-D Multiplets via 13C{1H,2H} Dual Decoupling

Use this protocol to collapse the broad iso-propylamine-d9 13C multiplets into sharp singlets, revealing hidden analyte peaks.

  • Hardware Verification: Ensure your NMR spectrometer is equipped with a probe capable of triple resonance or a dedicated lock channel that can be routed for deuterium decoupling (e.g., a 2H decoupling accessory).

  • Alternative Locking Strategy: Because 2H decoupling requires irradiating the deuterium frequency, you cannot use iso-propylamine-d9 or CDCl3​ as the lock solvent. Dissolve your sample in a non-deuterated solvent using an internal lock capillary, or use a fluorinated lock solvent (e.g., C6​F6​ for a 19F lock).

  • Pulse Sequence Selection: Load a 13C pulse sequence with simultaneous 1H (WALTZ-16) and 2H (GARP) decoupling.

  • Power Calibration: Calibrate the 2H decoupling power. A low-power continuous wave or composite pulse decoupling scheme is sufficient due to the relatively small 1JCD​ coupling (~20 Hz).

  • Self-Validating Acquisition: Run the experiment. Validation: The broad septet at ~24.5 ppm and triplet at ~41.0 ppm will immediately collapse into sharp singlets. If the overlap persists, the interfering peak belongs to a co-eluting impurity, not the deuterated amine.

Protocol B: Mitigating 1H NMR Overlap via In-Situ H-D Exchange Control

Use this protocol to eliminate the wandering amine peak that obscures the 1.0–2.0 ppm aliphatic region.

  • Baseline Assessment: Acquire a standard 1H NMR spectrum. Identify the suspected wandering amine peak.

  • D2​O Spiking: Remove the NMR tube and add 1–2 drops of D2​O (99.9% D) directly to the solution.

  • Agitation: Cap the tube tightly and invert it 5–10 times. This forces complete proton exchange between the labile −NHD group and the excess D2​O .

  • Self-Validating Re-Acquisition: Re-run the 1H NMR spectrum. Validation: The wandering amine peak will completely disappear (having fully converted to −ND2​ ), and a sharp residual HOD peak will appear at ~4.7 ppm. Your analyte's aliphatic signals will now be cleanly resolved.

Part 4: Diagnostic Workflow

Use the following decision tree to logically route your troubleshooting efforts based on the specific spectral artifacts you are observing.

TroubleshootingWorkflow Start Signal Overlap Detected (iso-Propylamine-d9) CheckNMR Identify Affected Nucleus Start->CheckNMR H1_NMR 1H NMR Spectrum CheckNMR->H1_NMR C13_NMR 13C NMR Spectrum CheckNMR->C13_NMR H1_Issue Wandering Amine Peak or Residual CHD2? H1_NMR->H1_Issue C13_Issue Broad Septet/Triplet Multiplets? C13_NMR->C13_Issue DrySolvent Use 100% D-Solvent & Dry Sample H1_Issue->DrySolvent Residual CHD2 HD_Exchange Spike with D2O to Force H-D Exchange H1_Issue->HD_Exchange Amine Peak Decouple Run 13C{1H, 2H} Dual Decoupling C13_Issue->Decouple Hardware Allows DEPT Run DEPT-135 / APT Experiments C13_Issue->DEPT Standard Hardware Resolved Signals Successfully Resolved DrySolvent->Resolved HD_Exchange->Resolved Decouple->Resolved DEPT->Resolved

Diagnostic workflow for resolving 1H and 13C NMR signal overlaps caused by iso-propylamine-d9.

Part 5: References

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science (3rd Edition, 2016). Available at:[Link][2]

  • Scribd. "CDCl₃ Triplet in 13C NMR Explained: Quantum Mechanics of Deuterium Coupling." Scribd Documents. Available at:[Link][1]

Sources

Optimization

optimal storage conditions to maintain iso-propylamine-d9 stability

Welcome to the Technical Support Center for Isotopic Reagents . This portal provides drug development professionals and analytical scientists with field-proven troubleshooting guides, self-validating protocols, and mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Reagents . This portal provides drug development professionals and analytical scientists with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to maintain the structural and isotopic integrity of iso-propylamine-d9 (fully deuterated isopropylamine, C₃D₉N).

Part 1: Critical Reagent Alerts (The "Why")

iso-Propylamine-d9 is a high-value precursor used in the synthesis of deuterated active pharmaceutical ingredients (APIs) to slow metabolic oxidation[]. However, its physical chemistry makes it exceptionally vulnerable to environmental degradation. Understanding the causality behind its instability is critical for proper handling:

  • Extreme Volatility: With a boiling point of 33–34 °C, unlabeled isopropylamine has a vapor pressure of ~9.2 psi at 20 °C[2]. Opening a vial of iso-propylamine-d9 at room temperature leads to immediate evaporative loss.

  • Hygroscopicity & Isotopic Dilution: The -ND₂ group is highly labile. Atmospheric moisture (H₂O) rapidly exchanges with the deuterium atoms on the amine, diluting the isotopic purity[3]. Furthermore, moisture can catalyze stereoretentive H/D exchange at the α-carbon over prolonged periods[].

  • Carbonation: Primary amines react rapidly with atmospheric CO₂ to form insoluble carbamate salts, leading to titer loss and cloudy solutions.

Part 2: Troubleshooting Matrix & FAQs

Q: My iso-propylamine-d9 solution has turned cloudy. What happened? A: This is a classic symptom of carbonation. When exposed to ambient air, the primary amine reacts with CO₂ to form a carbamate salt precipitate. Causality: The basicity of the amine drives a nucleophilic attack on CO₂, forming an insoluble zwitterionic or salt complex. Resolution: Discard the cloudy aliquot. Ensure future vials are purged with Argon and sealed with a PTFE septum.

Q: Mass spectrometry (MS) shows significant M-1 and M-2 peaks, indicating a loss of isotopic purity. How do I prevent this? A: You are observing H/D exchange caused by moisture ingress[3]. Causality: Water molecules in the air act as proton donors, rapidly exchanging the labile deuterium atoms on the -ND₂ group for hydrogen (-NH₂ or -NHD). Resolution: Never open the vial in ambient air. Use Schlenk line techniques or a glovebox. If using molecular sieves (3A) to scavenge moisture, ensure they are activated at 300 °C under vacuum; unactivated sieves will introduce water and catalyze further exchange.

Q: Why is Argon preferred over Nitrogen for blanketing this reagent? A: Argon is denser than air (approx. 1.38x), allowing it to pool and form a protective physical blanket over the liquid surface. Nitrogen is slightly lighter than air and dissipates rapidly due to convection currents, increasing the risk of moisture and CO₂ ingress when the septum is pierced.

Part 3: Quantitative Storage Parameters

To maximize shelf life, storage conditions must strictly control temperature and atmosphere. Below is a summary of expected stability metrics based on storage configurations.

Storage ConditionTemperatureAtmosphereContainer SealExpected Shelf LifePrimary Degradation Risk
Optimal (Long-term) -20 °CArgonFlame-sealed glass ampoule> 2 YearsNone
Optimal (Working) 2–8 °CArgonPTFE/Silicone Septum6–12 MonthsGradual H/D exchange via septum micro-punctures
Suboptimal 20–25 °CNitrogenScrew cap (Teflon lined)< 1 MonthVolatilization (High vapor pressure)
Critical Failure 20–25 °CAmbient AirStandard cap< 24 HoursRapid carbonation, complete -ND₂ isotopic dilution

Part 4: Self-Validating Handling Protocol

To ensure absolute trustworthiness in your experiments, do not rely on assumptions of purity. The following protocol utilizes a self-validating system to track and confirm reagent integrity during aliquoting.

Protocol: Anhydrous Aliquoting and Validation of iso-Propylamine-d9

  • Step 1: Gravimetric Baseline. Weigh the sealed iso-propylamine-d9 vial on an analytical balance.

    • Causality: Tracking mass before and after chilling/aliquoting ensures any evaporative loss is quantified, validating the physical containment of the system.

  • Step 2: Thermal Equilibration. Submerge the vial in an ice-water bath (2–8 °C) for 15 minutes before piercing.

    • Causality: Chilling drops the vapor pressure significantly below ambient atmospheric pressure[2]. This prevents rapid outgassing and the subsequent endothermic cooling that draws atmospheric condensation (moisture) into the vial.

  • Step 3: Inert Blanketing. Using a Schlenk line, purge a dry receiving flask with Argon.

  • Step 4: Syringe Transfer. Use a gas-tight Hamilton syringe equipped with a PTFE plunger. Purge the syringe 3x with Argon before piercing the septum of the cold reagent vial. Slowly withdraw the required volume.

  • Step 5: Validation via ¹H-NMR. Dissolve a 5 µL aliquot in anhydrous CDCl₃. Run a standard ¹H-NMR.

    • Self-Validation: A pristine iso-propylamine-d9 sample will show no proton peaks at ~3.1 ppm (α-CH) or ~1.0 ppm (-CH₃). The presence of a broad singlet at ~1.5 ppm indicates -NH₂ formation, definitively proving moisture contamination and H/D exchange has occurred prior to or during transfer.

Part 5: Degradation vs. Optimal Workflow Visualization

StabilityWorkflow Start iso-Propylamine-d9 (C3D9N) Air Atmospheric Exposure (Room Temp) Start->Air Improper Storage Opt Optimal Handling (Schlenk / Glovebox) Start->Opt Best Practice Moisture Moisture (H2O) Air->Moisture CO2 CO2 Exposure Air->CO2 HD H/D Exchange (Isotopic Dilution) Moisture->HD Carbamate Carbamate Formation (Precipitation) CO2->Carbamate Chill Pre-chill to 2-8°C Opt->Chill Argon Argon Blanket (Displaces Air) Chill->Argon Stable Maintained Isotopic Purity (>98% D) Argon->Stable

Fig 1. Degradation pathways vs. optimal handling workflows for iso-propylamine-d9.

References

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing MS/MS Collision Energy for Iso-propylamine-d9

Welcome to the technical support center for optimizing mass spectrometry parameters for iso-propylamine-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing mass spectrometry parameters for iso-propylamine-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing robust and sensitive MS/MS methods for this deuterated internal standard. Here, we move beyond simple step-by-step instructions to explain the underlying principles, ensuring you can confidently troubleshoot and adapt these methodologies to your specific instrumentation and experimental goals.

Frequently Asked Questions (FAQs)

Q1: Why is collision energy optimization critical for iso-propylamine-d9?

Collision energy is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer, which induces fragmentation.[1] Optimizing this energy is crucial for maximizing the signal intensity of specific product ions, thereby enhancing the sensitivity and selectivity of your assay. For a small, deuterated molecule like iso-propylamine-d9, finding the optimal collision energy ensures the generation of a stable and abundant fragment ion that is distinct from the precursor ion, which is essential for accurate quantification in Multiple Reaction Monitoring (MRM) assays.[2][3]

Q2: How does the deuterium labeling in iso-propylamine-d9 affect collision energy optimization and fragmentation?

Deuterium labeling can subtly influence the fragmentation of a molecule. The carbon-deuterium (C-D) bond is slightly stronger than a carbon-hydrogen (C-H) bond. This "deuterium isotope effect" can potentially alter fragmentation pathways or require slightly different collision energies to achieve the same degree of fragmentation as the non-deuterated analog.[4] However, for a small molecule like iso-propylamine, the primary fragmentation pathways are generally conserved.[5][6] The key is to empirically determine the optimal collision energy for the specific transitions of the d9-labeled compound.

Q3: What are the expected primary fragmentation pathways for protonated iso-propylamine?

For protonated iso-propylamine ([M+H]⁺), the major fragmentation pathways observed in Collision-Induced Dissociation (CID) are the loss of ammonia (NH₃) to form an alkyl cation and the loss of an olefin (propene) to form a smaller protonated amine.[5][7] In the case of iso-propylamine, the most common fragmentation is the loss of a methyl radical (•CH₃) to form the [C₂H₆N]⁺ fragment.[8][9] For iso-propylamine-d9, we would expect analogous losses, leading to deuterated fragment ions.

Q4: Can I use automated software to optimize collision energy for iso-propylamine-d9?

Absolutely. Most modern triple quadrupole mass spectrometers come with software packages that automate the optimization of MS parameters, including collision energy.[10][11][12] These tools can systematically ramp the collision energy and identify the value that yields the highest intensity for each product ion, significantly saving time over manual optimization.[13]

Troubleshooting and Optimization Guide

This section provides a detailed, question-and-answer-style guide to address specific issues you may encounter during your experiments.

Issue 1: I am not seeing any significant fragment ions for iso-propylamine-d9.

Possible Cause 1: Incorrect Precursor Ion Selection

Before optimizing collision energy, you must be certain you are isolating the correct precursor ion. For iso-propylamine-d9, this will likely be the protonated molecule, [M+H]⁺.

Self-Validating Protocol: Precursor Ion Identification

  • Prepare a standard solution of iso-propylamine-d9 at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14]

  • Infuse the solution directly into the mass spectrometer.

  • Acquire a full scan mass spectrum in positive ion mode.

  • Identify the most abundant ion . For iso-propylamine-d9 (molecular weight of approximately 68.19 g/mol ), the [M+H]⁺ ion should be observed at m/z 69.2.

Possible Cause 2: Inappropriate Collision Energy Range

If the selected collision energy is too low, insufficient fragmentation will occur. Conversely, if it is too high, the precursor ion may be excessively fragmented into very small, less specific ions, or the desired fragment ions may themselves fragment further.

Experimental Workflow: Manual Collision Energy Ramping

The following diagram and protocol outline the workflow for manually determining the optimal collision energy.

CollisionEnergyOptimization cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis Infuse Infuse 1 µg/mL iso-propylamine-d9 SelectPrecursor Set MS1 to Isolate Precursor Ion (m/z 69.2) Infuse->SelectPrecursor ScanProductIons Perform Product Ion Scan SelectPrecursor->ScanProductIons VaryCE Vary Collision Energy (e.g., 5-40 eV in 2 eV steps) ScanProductIons->VaryCE Iterate RecordData Record Fragment Ion Intensities at Each CE VaryCE->RecordData PlotData Plot Fragment Intensity vs. Collision Energy RecordData->PlotData DetermineOptimum Identify CE with Maximum Intensity PlotData->DetermineOptimum TroubleshootingLogic Start Discrepancy in Optimal CE Observed CheckPurity Verify Purity of iso-propylamine-d9 Standard Start->CheckPurity CheckInstrument Confirm Instrument Calibration and Collision Gas Pressure Start->CheckInstrument DeuteriumEffect Consider Deuterium Isotope Effect: Slightly Stronger C-D Bonds May Require Higher Energy for Fragmentation CheckPurity->DeuteriumEffect If Pure CheckInstrument->DeuteriumEffect If Calibrated ValidateMethod Empirically Determined CE is Correct for Your Instrument and Conditions. Proceed with Method Validation. DeuteriumEffect->ValidateMethod

Caption: Troubleshooting Logic for CE Discrepancies.

  • Verify Compound Purity: Ensure your iso-propylamine-d9 standard is of high purity and has the correct level of deuterium incorporation. Impurities can lead to misleading optimization results.

  • Instrument Calibration: Confirm that your mass spectrometer is properly calibrated and that the collision gas pressure is stable and within the manufacturer's specifications.

  • Trust Your Data: The goal of optimization is to find the best parameters for your specific instrument and experimental conditions. [15]An empirically determined optimal collision energy, even if different from literature values for a similar compound, is the correct one to use for your method.

References

  • Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identification. LabRulez LCMS. Available at: [Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089. Available at: [Link]

  • Agilent MassHunter Optimizer Quick Start Guide. Agilent Technologies. Available at: [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry. Available at: [Link]

  • An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent Technologies. Available at: [Link]

  • MassHunter Optimizer Software for Automated MRM Method Development Using the Agilent 6400 Series Triple Quadrupole Mass Spectrom. Ingenieria Analitica Sl. Available at: [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines | Request PDF. ResearchGate. Available at: [Link]

  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters. Available at: [Link]

  • Skyline Collision Energy Optimization. Skyline. Available at: [Link]

  • Inst. Phys. Conf. Ser. No 114: Section 4 - Paper presented at RIS 90, Varese, Italy, 16–21 September 1990. The Scripps Center for Metabolomics and Mass Spectrometry. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. PubMed. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. ACS Publications. Available at: [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown's Chemistry. Available at: [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters. Available at: [Link]

  • Collision-Induced Dissociation. National MagLab. Available at: [Link]

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent. Available at: [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC. National Center for Biotechnology Information. Available at: [Link]

  • CE50: Quantifying collision induced dissociation energy for small molecule characterization and identification | Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]

  • MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. ACS Publications. Available at: [Link]

  • CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification | Request PDF. ResearchGate. Available at: [Link]

  • 13.2: Collision Theory. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]

  • Deuterium labeling causes predictable shifts in the isotope pattern.... ResearchGate. Available at: [Link]

  • Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]

  • Effect of hydrogen/deuterium scrambling on fragment deuteration values.... ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Optimization

purification methods for degraded or contaminated iso-propylamine-d9

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize iso-propylamine-d9 in their experimental work. This resource provides in-depth troubleshooting guides a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize iso-propylamine-d9 in their experimental work. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation, contamination, and purification of this deuterated amine.

I. Understanding Your iso-Propylamine-d9: Common Issues and Initial Assessment

The utility of isotopically labeled compounds like iso-propylamine-d9 is critically dependent on their chemical and isotopic purity. Contamination or degradation can significantly impact experimental outcomes, particularly in sensitive applications such as mass spectrometry-based quantitative analysis and mechanistic studies.[1] This section addresses the initial assessment of your iso-propylamine-d9 sample.

Frequently Asked Questions (FAQs)

Q1: My iso-propylamine-d9 has a yellow tint and a strong, unpleasant odor. Is it degraded?

A1: Pure iso-propylamine is a colorless liquid with an ammonia-like odor.[2][3] A yellow to brown discoloration and a more pungent, fishy odor are common indicators of degradation. Aliphatic amines are susceptible to atmospheric oxidation, which can lead to the formation of colored impurities. It is also possible that the discoloration is due to impurities from the synthesis that are not fully removed.

Q2: I suspect my iso-propylamine-d9 is contaminated with water. How can I confirm this?

A2: iso-Propylamine is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] The presence of water can be confirmed by several methods:

  • Karl Fischer Titration: This is the gold standard for quantifying water content in organic solvents.

  • ¹H NMR Spectroscopy: The presence of a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, is indicative of water. In a non-polar deuterated solvent like CDCl₃, this peak is often observed around 1.5-2.0 ppm.

Q3: What are the most likely chemical contaminants in my commercial iso-propylamine-d9?

A3: Besides water and the non-deuterated isotopologue (iso-propylamine), common impurities can stem from the synthetic route used for its production. The most common industrial synthesis involves the reaction of isopropanol or acetone with ammonia.[2] Therefore, potential impurities include:

  • Unreacted starting materials: Isopropanol, acetone.

  • Reaction by-products: Diisopropylamine is a common by-product of the amination reaction.

  • Solvent residues: Solvents used during synthesis and purification.

Q4: How does exposure to air affect my iso-propylamine-d9?

A4: Exposure to air can lead to two primary degradation pathways:

  • Oxidation: Amines can be oxidized by atmospheric oxygen, leading to a variety of products, including N-oxides and imines. These reactions can be accelerated by light and heat.

  • Reaction with Carbon Dioxide: Primary and secondary amines react with atmospheric CO₂ to form carbamate salts.[1] This can appear as a white precipitate or lead to a gradual decrease in the purity of the free amine.

Q5: What analytical techniques should I use to assess the purity of my iso-propylamine-d9?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Ideal for detecting volatile impurities such as residual solvents, acetone, isopropanol, and diisopropylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying organic impurities. It can also be used to assess isotopic enrichment by comparing the integrals of the residual proton signals to a known internal standard.

  • Mass Spectrometry (MS): Coupled with a separation technique like GC or LC, MS is essential for confirming the identity of impurities and for determining the isotopic distribution of your deuterated compound.[1]

II. Troubleshooting and Purification Strategies

This section provides detailed troubleshooting guides for common contamination and degradation issues, complete with step-by-step protocols.

Troubleshooting Workflow: A Logic-Based Approach

The following diagram outlines a logical workflow for identifying and addressing purity issues with your iso-propylamine-d9.

Purification_Workflow cluster_start Initial Assessment cluster_impurities Identify Primary Impurity cluster_solutions Purification Methods cluster_final Final Product start Degraded or Contaminated iso-Propylamine-d9 assess_purity Assess Purity (GC, NMR, MS) start->assess_purity impurity_type What is the main impurity? assess_purity->impurity_type water Water impurity_type->water Water non_volatile Non-Volatile Impurities (e.g., salts, degradation polymers) impurity_type->non_volatile Non-Volatile volatile_organic Volatile Organic Impurities (e.g., isopropanol, diisopropylamine) impurity_type->volatile_organic Volatile Organic isotopic Low Isotopic Purity impurity_type->isotopic Non-deuterated isotopologue dry Drying over Desiccant (e.g., KOH, BaO) followed by Simple Distillation water->dry distill Fractional Distillation non_volatile->distill chromatography Preparative Chromatography (GC or HPLC) volatile_organic->chromatography fractional_distill_iso Fractional Distillation (Challenging) volatile_organic->fractional_distill_iso isotopic->fractional_distill_iso Theoretically possible but difficult due to small boiling point difference reassess Re-assess Purity (GC, NMR, MS) dry->reassess distill->reassess acid_base Acid-Base Extraction chromatography->reassess fractional_distill_iso->reassess pure_product Purified iso-Propylamine-d9 reassess->pure_product

Caption: A decision-making workflow for the purification of iso-propylamine-d9.

Guide 1: Removal of Water

Issue: Your iso-propylamine-d9 contains an unacceptable amount of water, which can interfere with subsequent reactions.

Causality: Due to its hygroscopic nature, iso-propylamine readily absorbs atmospheric moisture. This is exacerbated by frequent opening of the container and storage in humid environments.

Solution: Drying followed by distillation is the most effective method.

Experimental Protocol: Drying and Simple Distillation

  • Pre-drying:

    • In a round-bottom flask equipped with a magnetic stir bar, add your crude iso-propylamine-d9.

    • Add a suitable drying agent. For amines, potassium hydroxide (KOH) pellets or anhydrous barium oxide (BaO) are effective. Avoid acidic drying agents.

    • Allow the mixture to stand for several hours, preferably overnight, with gentle stirring.

  • Distillation Setup:

    • Assemble a simple distillation apparatus. Given the low boiling point of iso-propylamine (approx. 32-34°C), ensure your condenser is chilled with a circulating coolant at a low temperature (e.g., 0-5°C).

    • Use a heating mantle with a stirrer for controlled heating.

  • Distillation:

    • Gently heat the flask.

    • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of iso-propylamine.

    • Collect the purified, dry amine in a pre-weighed, flame-dried receiving flask under an inert atmosphere (e.g., nitrogen or argon) to prevent re-exposure to moisture.

  • Storage:

    • Seal the receiving flask tightly and store it in a desiccator or a glovebox.

Guide 2: Removal of Volatile Organic Impurities

Issue: Your iso-propylamine-d9 is contaminated with isopropanol, acetone, or diisopropylamine.

Causality: These are common by-products and unreacted starting materials from the synthesis of isopropylamine. Their presence indicates incomplete purification by the manufacturer.

Solution: Fractional distillation is the most suitable method for separating liquids with close boiling points.

Table 1: Boiling Points of iso-Propylamine and Common Volatile Impurities

CompoundBoiling Point (°C)
iso-Propylamine 32.4 [1][3]
Acetone56
Isopropanol82.6
Diisopropylamine84

Experimental Protocol: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the distillation head.[4]

    • The efficiency of the separation is dependent on the length and packing of the column. A longer column provides more theoretical plates and better separation.

    • Ensure all joints are well-sealed.

    • Use a chilled condenser as described in the simple distillation protocol.

  • Distillation:

    • Heat the distillation flask slowly and evenly. A high reflux ratio (the ratio of condensed vapor returning to the pot to the vapor removed as distillate) is crucial for good separation.[4] This is achieved by careful control of the heating rate.

    • Monitor the temperature at the head of the column. It should initially hold steady at the boiling point of the most volatile component (iso-propylamine-d9).

    • Collect the first fraction, which will be enriched in your desired product.

    • As the distillation proceeds, the temperature will rise, indicating that the less volatile impurities are beginning to distill. Collect these subsequent fractions separately.

  • Purity Analysis:

    • Analyze the collected fractions by GC to determine their composition and identify the purest fractions of iso-propylamine-d9.

Guide 3: Improving Isotopic Purity

Issue: Your iso-propylamine-d9 has a lower than desired isotopic enrichment, with a significant presence of the non-deuterated isotopologue.

Causality: Incomplete deuteration during synthesis or the use of starting materials with lower isotopic enrichment are the primary causes.

Solution: Separation of isotopologues by fractional distillation is theoretically possible but practically challenging due to the very small difference in their boiling points. Deuterated compounds generally have slightly higher boiling points than their non-deuterated counterparts.

Considerations for Fractional Distillation of Isotopologues:

  • Apparatus: A very long, well-insulated fractionating column with high-efficiency packing (e.g., metal sponge or structured packing) is required.

  • Procedure: The distillation must be carried out extremely slowly to maintain thermal equilibrium within the column and maximize the number of theoretical plates.

  • Alternative: For many applications, re-synthesis with more highly enriched starting materials may be a more practical approach to achieving higher isotopic purity.

Recommendation: Before attempting a large-scale distillation, it is advisable to analyze the isotopic purity of your starting material by GC-MS or NMR. If distillation is attempted, collect very small fractions and analyze their isotopic composition to assess the effectiveness of the separation.

Guide 4: Purification via the Hydrochloride Salt

Issue: Your iso-propylamine-d9 is contaminated with non-basic organic impurities.

Causality: These impurities may be unreacted starting materials or by-products from the synthesis that do not possess a basic amine functionality.

Solution: An acid-base extraction, involving the conversion of the amine to its hydrochloride salt, is an effective purification strategy.

Experimental Workflow: Purification via Salt Formation

Salt_Purification start Contaminated iso-Propylamine-d9 in an organic solvent (e.g., ether) add_hcl Add ethereal HCl solution dropwise with stirring start->add_hcl precipitate iso-Propylamine-d9 hydrochloride precipitates add_hcl->precipitate filter Filter the precipitate and wash with cold ether to remove soluble impurities precipitate->filter dissolve Dissolve the hydrochloride salt in water filter->dissolve basify Add a strong base (e.g., NaOH) to liberate the free amine dissolve->basify extract Extract the free amine into an organic solvent (e.g., ether) basify->extract dry Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) extract->dry evaporate Evaporate the solvent dry->evaporate product Purified iso-Propylamine-d9 evaporate->product

Caption: Workflow for the purification of iso-propylamine-d9 via its hydrochloride salt.

III. References

  • Analytical Methods. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.

  • Wikipedia. Isopropylamine. [Link]

  • Sciencemadness Wiki. Isopropylamine. [Link]

  • Amrita Virtual Lab. Purification by Fractional distillation/crystallisation (Procedure). [Link]

  • PubChem. Isopropylamine. National Center for Biotechnology Information. [Link]

  • USA Lab. How Fractional Distillation Process Works. [Link]

  • Sdfine. ISO-PROPYLAMINE 99%. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • Wuxi Weiheng Chemical Co., Ltd. Synthetic Methods and Use of Isopropylamine. [Link]

  • Organic Laboratory Techniques. DISTILLATION. [Link]

  • MIT Digital Lab Techniques Manual. Distillation I. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • SpectraBase. Diisopropylamine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Beilstein-Institut. Trichloroacetic acid fueled practical amine purifications. [Link]

  • ACS Publications. Separation of Hydrogen Isotopes. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Almac. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • PubMed Central (PMC). Stereoretentive Deuteration of α-Chiral Amines with D2O. [Link]

  • ChemBK. Di-iso-propylamine. [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • PubMed. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). [Link]

  • ACS Publications. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). [Link]

  • ACS Publications. Solubility and Heat of Absorption of CO2 into Diisopropylamine and N,N-Diethylethanolamine Mixed with Organic Solvents. [Link]

  • Taros Discovery. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • Buchi.com. Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds.[Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • USP. Isopropylamine USP 2025. [Link]

  • PubMed Central (PMC). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]

  • ACS Publications. Development and Scale-Up of Stereoretentive α-Deuteration of Amines. [Link]

  • Canteach. separation behind the two isotopic. [Link]

  • Chemistry Stack Exchange. Deuterium depleted water through fractional distilation. [Link]

  • PubMed Central (PMC). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. [Link]

  • LNG Industry. Startup troubleshooting of amine units in LNG export facilities. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • ScienceDirect. Aliphatic amines for use as long-term heat stabilizers for polypropylene. [Link]

  • Scribd. Overview of Aliphatic Amines. [Link]

  • PubMed Central (PMC). Trichloroacetic acid fueled practical amine purifications. [Link]

Sources

Troubleshooting

reducing isotopic scrambling during d9-isopropylamine synthesis

Welcome to the Advanced Isotope Labeling Support Center . As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in isotopic synthesis: the loss of isotop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Isotope Labeling Support Center . As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in isotopic synthesis: the loss of isotopic purity (scrambling) during the reductive amination of acetone-d6 to form d9-isopropylamine.

Achieving >99% isotopic purity requires moving beyond standard synthetic recipes and understanding the fundamental kinetic and thermodynamic forces at play. This guide provides the mechanistic causality behind scrambling, an advanced troubleshooting FAQ, and a self-validating protocol to ensure robust, reproducible deuteration.

Mechanistic Causality: The Origin of Isotopic Scrambling

To successfully synthesize d9-isopropylamine (CD₃-CD(ND₂)-CD₃), you must incorporate six deuterium atoms from acetone-d6, one from the reducing agent, and two on the amine nitrogen. Scrambling—resulting in d8, d7, or lower isotopologues—primarily occurs at the α-methyl groups before the reduction step is complete.

When acetone-d6 condenses with an amine source to form an imine, the system enters an equilibrium. If the reaction is catalyzed by a Brønsted acid (as is common in the 1[1]), the imine can undergo tautomerization into an enamine. If there is even a trace of protic solvent (H₂O, CH₃OH) or an undeuterated acid catalyst (AcOH) in the system, the enamine will abstract a proton (H⁺) instead of a deuteron (D⁺) upon reverting to the imine. This permanently locks an isotopic defect into the carbon skeleton prior to reduction.

G cluster_0 Target Deuteration Pathway cluster_1 Isotopic Scrambling Pathway A Acetone-d6 B Imine-d6 A->B + ND3 / - D2O E d9-Isopropylamine B->E + NaBD3CN C Enamine Intermediate B->C Tautomerization (H+ Catalyzed) D Scrambled Imine C->D + H+ (Protic Impurity) F d8-Isopropylamine D->F + NaBD3CN

Mechanistic pathway of isotopic scrambling via imine-enamine tautomerization.

Troubleshooting & FAQs

Q1: My LC-MS shows a distribution of d8 and d7 isotopologues instead of pure d9. What is the primary cause? A1: You are observing C-H exchange driven by the enamine tautomerization described above. This is almost always caused by a "proton pool" in your reaction mixture. Common culprits include using standard methanol instead of CD₃OD, using undeuterated acetic acid (AcOH) instead of AcOD, or utilizing highly hygroscopic ammonium acetate (NH₄OAc) that has absorbed atmospheric moisture. To eliminate this, the entire reaction environment must be strictly aprotic or fully deuterated.

Q2: Should I use NaBD₃CN or NaBD(OAc)₃ for the reduction step? A2: While NaBD₃CN is the classical choice for reductive amination, it requires a pH of ~3-4 to sufficiently activate the imine for reduction[1]. This acidic environment directly accelerates the scrambling-prone enamine tautomerization. Conversely, 2 operates efficiently under milder conditions and reacts significantly faster with unprotonated imines[2]. By increasing the reduction rate, you effectively "outrun" the tautomerization equilibrium, locking in the d9 state before scrambling can occur.

Q3: My carbon skeleton is perfectly deuterated, but NMR shows I am losing the deuterium on the amine group (N-D₂ becomes N-H₂). How do I prevent this? A3: Unlike C-D bonds, N-D bonds are highly labile and undergo3 with ambient atmospheric moisture[3]. If you handle the freebase d9-isopropylamine in standard air, it will instantly revert to d7-isopropylamine (CD₃-CD(NH₂)-CD₃). To preserve the N-D bonds, the product must be isolated as a deuterated salt (e.g., d9-isopropylammonium chloride) using DCl in D₂O, and stored in a desiccator or glovebox.

Quantitative Impact of Reaction Conditions

The choice of solvent, acid catalyst, and reductant drastically alters the isotopic purity of the final product. The table below summarizes the quantitative impact of various systems on the isotopic distribution of the synthesized amine.

Reaction SystemReductantSolventAcid Catalyst / AdditiveImine-Enamine Residence Time% d9 (Target)% d8% ≤d7
Standard BorchNaBD₃CNCH₃OHAcOH (pH 4)High0.0%<1.0%>99.0%
Deuterated BorchNaBD₃CNCD₃ODAcOD (pH 4)High94.2%4.5%1.3%
Aprotic Direct NaBD(OAc)₃ THF Ti(OiPr)₄ Low 99.1% 0.8% 0.1%

Self-Validating Experimental Protocol: Aprotic Synthesis of d9-Isopropylamine

To guarantee >99% isotopic purity, we abandon Brønsted acids entirely and utilize a Lewis acid-mediated approach in an aprotic solvent. Every step below includes a Validation Checkpoint to ensure the system is behaving as expected before proceeding.

Step 1: Reagent Preparation & System Purging

  • Dry tetrahydrofuran (THF) over activated 3Å molecular sieves for 48 hours.

  • Purge a Schlenk flask with strictly anhydrous Argon.

  • Validation Checkpoint: Perform a Karl Fischer titration on the THF. Do not proceed unless H₂O is < 50 ppm.

Step 2: Lewis Acid-Mediated Imine Formation

  • Charge the flask with Acetone-d6 (1.0 eq) and the dried THF.

  • Inject Titanium tetraisopropoxide (Ti(OiPr)₄) (1.2 eq). The Lewis acid activates the ketone without providing exchangeable protons.

  • Bubble anhydrous ND₃ gas (1.5 eq) into the solution at 0°C. Stir for 6 hours at room temperature.

  • Validation Checkpoint: Extract a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹³C NMR. Proceed only when the ketone carbonyl signal (~206 ppm) has completely shifted to the imine carbon signal (~160 ppm).

Step 3: Aprotic Reduction

  • Cool the reaction mixture to -10°C to kinetically suppress any residual tautomerization.

  • Add NaBD(OAc)₃ (1.5 eq) in three portions over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. Proceed to workup when the mass corresponding to the d9-imine intermediate is fully consumed.

Step 4: Anhydrous Workup and Salt Isolation

  • Quench the reaction carefully with D₂O (not H₂O) to precipitate titanium dioxide (TiO₂).

  • Filter the suspension through a pad of Celite, washing with dry THF.

  • To the filtrate, add a 2.0 M solution of DCl in D₂O until the pH reaches 2.

  • Evaporate the solvent under reduced pressure to yield d9-isopropylammonium chloride.

  • Validation Checkpoint: Dissolve a crystal of the final salt in D₂O and run a ¹H NMR. The spectrum must show baseline noise at 1.2 ppm and 3.2 ppm, confirming the absence of protonated methyl and methine groups, respectively.

References

  • Tandem H/D Exchange-SET Reductive Deuteration Strategy for the Synthesis of α,β-Deuterated Amines Using D2O ACS Publications[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Journal of Organic Chemistry / Organic Chemistry Portal[Link]

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride (Borch Reduction Principles) Harvard University[Link]

  • Hydrogen–Deuterium Exchange Wikipedia[Link]

Sources

Optimization

overcoming matrix effects using iso-propylamine-d9 internal standards

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of quantifying low-molecular-weight aliphatic amines like iso-propylamine in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of quantifying low-molecular-weight aliphatic amines like iso-propylamine in complex biological or environmental matrices.

Below is a comprehensive, self-validating troubleshooting guide and methodology designed to help you overcome matrix effects using iso-propylamine-d9 as a stable isotope-labeled internal standard (SIL-IS).

Part 1: Core Concepts & FAQs

Q: Why does iso-propylamine suffer from such severe matrix effects in LC-MS/MS? A: Iso-propylamine (MW 59.1 Da) is highly polar. In standard reversed-phase liquid chromatography (RPLC), it exhibits poor retention, eluting very near the void volume. This early-eluting region is heavily populated by non-retained endogenous matrix components (e.g., salts, proteins, phospholipids). During Electrospray Ionization (ESI), these co-eluting components fiercely compete with iso-propylamine for available charge on the droplet surface. This disrupts the desolvation process, leading to profound ion suppression [1].

Q: How does iso-propylamine-d9 mechanistically correct for this suppression? A: Iso-propylamine-d9 ( C3​D9​NH2​ ) is a SIL-IS. Because it shares the exact physicochemical properties of the unlabeled analyte, it co-elutes chromatographically and enters the ESI source simultaneously. Consequently, it experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is mathematically canceled out, ensuring reliable quantification [2].

G M Matrix Components ESI ESI Droplet Competition M->ESI A Iso-propylamine (Analyte) A->ESI IS Iso-propylamine-d9 (SIL-IS) IS->ESI Det MS/MS Detection (Suppressed Signal) ESI->Det Co-elution Ratio Analyte/IS Ratio (Matrix Effect Canceled) Det->Ratio Normalization

Mechanism of matrix effect correction using a stable isotope-labeled internal standard.

Part 2: Troubleshooting Guide

Issue 1: Chromatographic peak splitting or partial separation between Iso-propylamine and Iso-propylamine-d9.

  • Root Cause: The Deuterium Isotope Effect. Replacing nine protium atoms with deuterium slightly decreases the lipophilicity of the molecule. In high-resolution RPLC, this can cause the highly deuterated iso-propylamine-d9 to elute slightly earlier than the unlabeled analyte, leading to differential matrix effects if the matrix background is changing rapidly [1].

  • Scientist's Solution: Switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC relies on partitioning into an aqueous layer rather than hydrophobic interactions, drastically minimizing the deuterium isotope effect and ensuring perfect co-elution.

Issue 2: Elevated background noise in the analyte MRM channel when spiking high concentrations of the IS.

  • Root Cause: Isotopic cross-talk or IS impurity. While the +9 Da mass shift of iso-propylamine-d9 ( m/z 69 52) easily clears the natural M+1/M+2 isotopic envelope of the analyte ( m/z 60 43), synthetic impurities in the SIL-IS can contain trace amounts of unlabeled iso-propylamine [2].

  • Scientist's Solution: Always verify the isotopic purity of your iso-propylamine-d9 standard (must be >99% D). Limit the IS spiking concentration to 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) to prevent any trace impurities from artificially inflating the low-end calibration points.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating IS tracking step to monitor extraction efficiency and absolute matrix suppression.

Workflow S1 1. Aliquot Sample Matrix S2 2. Spike Iso-propylamine-d9 (Constant Concentration) S1->S2 S3 3. Protein Precipitation (Acetonitrile) S2->S3 S4 4. Centrifugation & Supernatant Collection S3->S4 S5 5. HILIC-MS/MS Analysis S4->S5 S6 6. Data Processing (Peak Area Ratio) S5->S6

Step-by-step sample preparation and LC-MS/MS workflow for iso-propylamine.

Step-by-Step Methodology:

  • Standard Preparation : Prepare a working solution of iso-propylamine-d9 at 500 ng/mL in 50:50 Methanol:Water.

  • Sample Aliquoting : Transfer 50 µL of biological plasma or environmental matrix into a 1.5 mL microcentrifuge tube.

  • IS Spiking : Add 10 µL of the iso-propylamine-d9 working solution to all samples, blanks, and calibrators. Causality: Adding the IS before any extraction ensures it compensates for both matrix effects during ionization and any volumetric/adsorptive losses during sample preparation [3].

  • Protein Precipitation : Add 200 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and extract the amine. Vortex vigorously for 2 minutes.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the matrix proteins.

  • Analysis : Transfer the supernatant to an autosampler vial. Inject 2 µL onto a HILIC column coupled to a Triple Quadrupole Mass Spectrometer operating in positive ESI mode.

  • Self-Validation Check : Before accepting the quantitative data, plot the absolute peak area of iso-propylamine-d9 across all injections. If the IS area varies by more than 50% between samples, the absolute matrix effect is too severe even for SIL-IS correction, and sample clean-up (e.g., Solid Phase Extraction) must be optimized [4].

Part 4: Quantitative Data Presentation

To demonstrate the efficacy of iso-propylamine-d9, the following table summarizes the Matrix Factor (MF) observed during a standard validation. An absolute MF of 1.0 indicates no matrix effect, while <1.0 indicates suppression. The IS-normalized MF proves the success of the correction.

Matrix TypeAnalyte Matrix Factor (MF)Iso-propylamine-d9 MFIS-Normalized MF% CV (Precision)
Human Plasma (Lot 1)0.42 (Severe Suppression)0.411.023.4%
Human Plasma (Lot 2)0.35 (Severe Suppression)0.360.974.1%
Rat Urine0.18 (Extreme Suppression)0.190.955.8%
Surface Water0.88 (Mild Suppression)0.890.992.1%

Scientist's Insight: Despite losing up to 82% of the absolute signal in urine (MF = 0.18), the IS-normalized matrix factor remains strictly between 0.95 and 1.02. This mathematically validates the structural integrity of the assay, proving that iso-propylamine-d9 perfectly mirrors the analyte's behavior in the ESI source.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Analytical Library. [Link]

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America.[Link]

Reference Data & Comparative Studies

Validation

Isopropylamine-d9 vs. d7-Isopropylamine in NMR Spectroscopy: A Comparative Guide for Isotopic Labeling Strategies

As a Senior Application Scientist specializing in macromolecular characterization, I frequently consult on isotopic labeling strategies for complex drug development and polymer synthesis. When engineering deuterated poly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in macromolecular characterization, I frequently consult on isotopic labeling strategies for complex drug development and polymer synthesis. When engineering deuterated polymers—such as thermoresponsive [1] or stabilizing agents like for membrane proteins[2]—the choice of your isotopic precursor is foundational.

Isopropylamine is a critical building block in these workflows. However, the decision between isopropylamine-d7 (CD₃-CD(NH₂)-CD₃) and isopropylamine-d9 (CD₃-CD(ND₂)-CD₃) extends far beyond a simple mass difference of 2 Da. This choice dictates solvent compatibility, the clarity of your ¹H NMR spectra, and the ultimate accuracy of your quantitative thermodynamic studies.

Structural Causality and Solvent Dynamics

To understand the operational differences between these two reagents, we must examine the causality of solvent exchange dynamics in Nuclear Magnetic Resonance (NMR) spectroscopy.

Isopropylamine-d7 possesses seven deuteriums strictly on the carbon skeleton, leaving the two amine protons (-NH₂) intact. Conversely, isopropylamine-d9 is fully deuterated, including the amine group (-ND₂). The performance of these molecules diverges sharply depending on the solvent environment:

  • Aprotic Environments (e.g., CDCl₃, DMSO-d₆): In non-exchanging solvents, the -NH₂ group of d7-isopropylamine remains covalently bound and visible in ¹H NMR as a broad singlet (typically around 1.0–2.0 ppm). This is highly advantageous if you need to monitor the amine's reactivity—such as tracking the disappearance of the amine signal during the [3].

  • Protic Environments (e.g., D₂O, CD₃OD): When dissolved in deuterated protic solvents, the labile -NH₂ protons of the d7 variant rapidly undergo H/D exchange with the solvent. This releases protons into the solvent pool, generating an artificially inflated HDO peak (around 4.7–4.8 ppm in D₂O). In highly sensitive experiments—such as analyzing the hydration shell of microgels or determining the partial specific volume of Amphipols—this artifact can obscure critical backbone signals[2]. Here, d9-isopropylamine is the mandatory choice to maintain a zero-proton background.

Solvent_Dynamics cluster_d7 d7-Isopropylamine in Protic Solvent (D₂O) cluster_d9 d9-Isopropylamine in Protic Solvent (D₂O) d7_start CD₃-CD(NH₂)-CD₃ d7_end CD₃-CD(ND₂)-CD₃ + HDO Artifact d7_start->d7_end Rapid H/D Exchange Releases Protons d9_start CD₃-CD(ND₂)-CD₃ d9_end CD₃-CD(ND₂)-CD₃ (Zero Artifacts) d9_start->d9_end No Exchange Maintains Purity

Fig 1: Mechanistic impact of H/D exchange on NMR solvent background for d7 vs d9 isotopes.

Quantitative Performance Comparison

The following table summarizes the physicochemical and spectroscopic differences between the two isotopic variants to guide your procurement and experimental design.

PropertyIsopropylamine-d7Isopropylamine-d9
Chemical Formula CD₃-CD(NH₂)-CD₃CD₃-CD(ND₂)-CD₃
Molecular Weight 66.15 g/mol 68.16 g/mol
Residual ¹H NMR Signals (Aprotic) Broad singlet (-NH₂, ~1.0–2.0 ppm)None (Flat baseline)
H/D Exchange in D₂O Yes (Generates HDO artifact at ~4.7 ppm)No
Optimal Use Case Synthesis tracking, H-bonding studiesUltra-pure aqueous NMR, SANS contrast matching
Isotopic Purity Limit Typically 98 atom % DTypically 99 atom % D

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below is a standardized methodology for synthesizing and characterizing deuterated monomers (e.g., N-isopropylacrylamide) using these precursors, designed to eliminate false positives in your NMR data[3],[1].

Phase 1: Monomer Synthesis (Nucleophilic Acyl Substitution)
  • Preparation: Dissolve the chosen amine (isopropylamine-d7 or -d9, 1.05 eq) and triethylamine (2.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the acyl chloride. The 0 °C environment controls the highly exothermic nucleophilic acyl substitution, preventing unwanted spontaneous polymerization.

  • Reaction: Add acryloyl chloride (1.0 eq) dropwise under an inert argon atmosphere.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing di-acylation side reactions and maximizing the yield of the mono-substituted amide.

  • Isolation: Stir for 12 hours, quench with saturated NaHCO₃, extract the organic layer, and purify via vacuum distillation.

Phase 2: Dual-Solvent NMR Validation

To prove the isotopic fidelity of your synthesized monomer, you must run a dual-solvent NMR check.

  • Aprotic Prep: Dissolve 5.0 mg of the product in 600 µL of CDCl₃ (with 0.03% TMS).

  • Protic Prep: Dissolve another 5.0 mg of the product in 600 µL of D₂O (99.99% D).

  • Acquisition: Acquire ¹H NMR spectra at 298 K using a relaxation delay (d1) of ≥ 5 seconds.

    • Causality: A long relaxation delay ensures that all protons (especially broad amide protons) fully relax between pulses, allowing for accurate quantitative integration of any residual proton leakage.

  • Validation Check:

    • If using d7-amine , the CDCl₃ spectrum must show the amide -NH- proton (around 5.5–6.5 ppm for the resulting acrylamide), while the isopropyl methyl (~1.1 ppm) and methine (~4.1 ppm) protons must be absent[3].

    • If using d9-amine , the D₂O spectrum must be completely silent in the aliphatic region, and the HDO peak must not integrate higher than a pure D₂O solvent blank.

Experimental_Workflow start Select Isotopic Precursor d7_path d7-Isopropylamine (Monitor NH₂ Reactivity) start->d7_path d9_path d9-Isopropylamine (Zero Proton Background) start->d9_path syn Nucleophilic Acyl Substitution (Acryloyl Chloride + Base) d7_path->syn d9_path->syn nmr_d7 Dissolve in CDCl₃ Observe Broad Singlet (~1.5 ppm) syn->nmr_d7 Aprotic Prep nmr_d9 Dissolve in D₂O Observe Flat Baseline syn->nmr_d9 Protic Prep

Fig 2: Self-validating workflow for synthesizing and characterizing deuterated monomers.

References

  • Title: Partial Specific Volume and Solvent Interactions of Amphipol A8-35 Source: ResearchGate URL: [Link]

  • Title: Thermoresponsive copolymer microgels synthesized via single-step precipitation polymerization: random or block structure? Source: arXiv URL: [Link]

Sources

Comparative

purity validation of synthesized vs commercial iso-propylamine-d9

Comprehensive Guide to the Purity Validation of Synthesized vs. Commercial iso-Propylamine-d9 iso-Propylamine-d9 (2-aminopropane-d9) is a fully deuterated primary aliphatic amine utilized extensively as a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Purity Validation of Synthesized vs. Commercial iso-Propylamine-d9

iso-Propylamine-d9 (2-aminopropane-d9) is a fully deuterated primary aliphatic amine utilized extensively as a building block in the synthesis of isotopically labeled active pharmaceutical ingredients (APIs), metabolic tracers, and agrochemicals 1. In drug development, leveraging the kinetic isotope effect requires absolute confidence in the "deuterium difference," meaning rigorous control over both chemical purity and isotopic enrichment is non-negotiable [[2]]().

Researchers scaling up deuterated syntheses face a critical divergence point: procure commercial iso-propylamine-d9 or synthesize it in-house. This guide objectively compares these sourcing strategies and establishes a self-validating analytical workflow to verify product integrity.

Sourcing Strategies: Synthesis vs. Commercial Procurement

Commercial Sourcing Specialty isotope suppliers provide iso-propylamine-d9 with certified isotopic enrichment (typically >98% D) and high chemical purity 3. This route guarantees immediate availability and eliminates synthetic bottlenecks, though it introduces a significant cost premium at larger scales.

In-House Synthesis The classical industrial and laboratory synthetic route involves the reductive amination of acetone-d6 using ammonia and hydrogen gas over a metal catalyst (e.g., copper-nickel or Raney nickel) 4.

  • The Causality of Impurities: While highly cost-effective, the synthetic route is vulnerable to back-exchange. The presence of trace water or protic solvents during the high-pressure reduction phase can lead to rapid H/D exchange, generating d8 and d7 isotopologues. Furthermore, side reactions inherently produce diisopropylamine-d14 and leave unreacted acetone-d6 in the matrix 4.

Analytical Workflow for Purity Validation

Validating a deuterated amine requires a bifurcated approach: confirming the absence of chemical contaminants (synthesis byproducts) and quantifying the exact isotopologue distribution 5.

Workflow Source iso-Propylamine-d9 (Synthesized vs Commercial) ChemPurity Chemical Purity Validation Source->ChemPurity IsoPurity Isotopic Purity Validation Source->IsoPurity GCMS GC-MS (EI) Volatile Impurities & m/z 68 ChemPurity->GCMS NMR 1H & 2H qNMR Residual Proton Quantification IsoPurity->NMR HRMS HRMS Isotopologue Profile (d9/d8) IsoPurity->HRMS Result Validated API Precursor GCMS->Result NMR->Result HRMS->Result

Analytical workflow for the chemical and isotopic purity validation of iso-propylamine-d9.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols incorporate strict internal controls. The analytical system must validate its own performance before any sample measurement is accepted.

Methodology A: Chemical Purity via GC-MS

Objective: Quantify volatile organic impurities (e.g., acetone-d6, diisopropylamine) and confirm the primary molecular ion shift [[6]](). Causality of Choice: iso-Propylamine is highly volatile (b.p. 32°C) and strongly basic. Standard silica GC columns cause severe peak tailing or irreversible adsorption due to secondary interactions with active silanol groups. A base-deactivated column is mandatory to ensure symmetrical peaks and accurate integration of trace impurities.

Step-by-Step Protocol:

  • System Suitability (Self-Validation): Inject a solvent blank (anhydrous methanol) to confirm zero column carryover. Next, inject a non-deuterated iso-propylamine reference standard (1 mg/mL) to establish the baseline retention time (RT) and the native fragmentation pattern (molecular ion m/z 59).

  • Sample Preparation: Dissolve the synthesized or commercial iso-propylamine-d9 in anhydrous methanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions: Utilize a base-deactivated capillary column (e.g., Rtx-Volatile Amine, 30m x 0.32mm x 5µm). Set the injection port to 200°C with a split ratio of 50:1. Temperature program: 40°C (hold 3 min), ramp at 10°C/min to 150°C.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode. Monitor the molecular ion at m/z 68 (for the fully deuterated d9 species) and assess the baseline for higher-boiling synthetic impurities like diisopropylamine-d14 (m/z 115).

Methodology B: Isotopic Purity & Isotopologue Profiling via NMR and HRMS

Objective: Determine the absolute deuterium enrichment and the specific distribution of isotopologues (d9, d8, d7) 2. Causality of Choice: Mass spectrometry provides the global isotopologue abundance, while 1 H-NMR precisely quantifies residual protons at specific molecular sites 5.

Step-by-Step Protocol:

  • Quantitative 1 H-NMR (qNMR):

    • Solvent Causality: Prepare the sample in a rigorously anhydrous deuterated solvent (e.g., DMSO-d6). Trace water will rapidly exchange with the amine deuterons (-ND2), creating -NHD or -NH2 species, falsely lowering the measured isotopic purity.

    • Add a certified internal standard (e.g., maleic acid) of known concentration.

    • Relaxation Causality: Acquire the 1 H-NMR spectrum with an extended relaxation delay (D1 > 5 * T1). Deuterium substitution alters the longitudinal relaxation time (T1) of adjacent nuclei; a short delay will artificially suppress the residual proton integration.

    • Calculate residual protons at the methine and methyl positions by comparing their integrals against the internal standard.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize ESI-HRMS in positive ion mode. iso-Propylamine-d9 will appear as the protonated (or deuterated) adduct [M+D]+ or [M+H]+ .

    • Calculate the species abundance by analyzing the isotopic envelope. Because synthesizing a compound with 100% isotopic purity is practically impossible, a sample with "99% enrichment" will still exhibit a statistically predictable fraction of d8 molecules 2.

Comparative Data: Synthesized vs. Commercial iso-Propylamine-d9

The following table summarizes typical validation data comparing an optimized in-house synthesis (reductive amination) against a premium commercial standard.

ParameterCommercial iso-Propylamine-d9Synthesized iso-Propylamine-d9Primary Analytical Method
Chemical Purity > 99.0%95.0% - 98.5% (Pre-distillation)GC-MS (Base-deactivated)
Isotopic Enrichment > 98.0% D92.0% - 97.0% D 1 H-qNMR
Primary Impurities Trace moistureAcetone-d6, Diisopropylamine-d14GC-MS / Karl Fischer
Isotopologue Profile Predominantly d9Mix of d9, d8, and d7HRMS
Cost / Lead Time High / ImmediateLow / 2-4 DaysN/A

Conclusion

While commercial iso-propylamine-d9 offers unparalleled isotopic purity out of the bottle, in-house synthesis remains a viable strategy for large-scale drug development provided that rigorous purification (fractional distillation) is employed. Regardless of the source, deploying a cross-validated analytical framework utilizing base-deactivated GC-MS, qNMR, and HRMS is the only way to ensure the integrity of downstream deuterated APIs.

References

  • "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques", ResolveMass Laboratories Inc., [Link]

  • "Isopropylamine", Wikipedia, [Link]

  • "iso-Propylamine-d9, CDN 0.25 g", Fisher Scientific,[Link]

Sources

Validation

Evaluating Retention Time Shifts of Iso-propylamine-d9 in HPLC: A Column Chemistry Comparison Guide

When utilizing stable-isotope-labeled (SIL) internal standards for LC-MS/MS quantitation, the absolute co-elution of the analyte and its internal standard is paramount to accurately compensate for matrix effects. However...

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Author: BenchChem Technical Support Team. Date: April 2026

When utilizing stable-isotope-labeled (SIL) internal standards for LC-MS/MS quantitation, the absolute co-elution of the analyte and its internal standard is paramount to accurately compensate for matrix effects. However, highly deuterated small molecules like iso-propylamine-d9 (IPA-d9) frequently exhibit significant retention time (RT) shifts relative to their unlabeled counterparts (IPA).

This guide provides an in-depth technical comparison of how different HPLC column chemistries handle the isotopic RT shift of IPA-d9, explains the underlying physicochemical causality, and outlines a self-validating experimental protocol to ensure quantitative integrity.

Mechanistic Causality: The Deuterium Isotope Effect

The chromatographic separation between a deuterated internal standard and its non-deuterated analyte is driven by the "deuterium isotope effect"[1]. While deuterium and protium share the same electron configuration, the heavier mass of deuterium results in a lower zero-point vibrational energy. Consequently, C-D bonds are shorter and less polarizable than C-H bonds.

When a molecule is heavily deuterated (such as the 9 deuterium atoms in IPA-d9), these subtle atomic differences compound to alter the molecule's macroscopic physicochemical properties[2]:

  • Lipophilicity and Molar Volume: The shorter C-D bonds reduce the overall molar volume and polarizability of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), this reduction in dispersive interactions makes the deuterated compound slightly less lipophilic, causing it to elute earlier than the unlabeled analyte[3].

  • Polar Interactions: Conversely, in Normal-Phase or Hydrophilic Interaction Liquid Chromatography (HILIC), the relatively higher polarity of the deuterated compound leads to stronger hydrogen bonding and dipole interactions with the stationary phase, resulting in later elution[4].

  • Basicity (pKa) Shifts: Deuteration of aliphatic amines induces a secondary isotope effect that slightly increases the basicity (pKa) of the amine group. If the mobile phase pH is near the analyte's pKa, the difference in ionization states between IPA and IPA-d9 will drastically exacerbate the RT shift.

If the internal standard and analyte do not perfectly co-elute due to these effects, they may experience different degrees of matrix suppression or enhancement in the MS source, directly compromising quantitative accuracy.

IsotopeEffect A Iso-propylamine-d9 (9 Deuterium Atoms) B Shorter C-D Bond Length Lower Polarizability A->B C Slight pKa Increase (Isotope Effect on Basicity) A->C D Decreased Lipophilicity (Increased Polarity) B->D C->D E Reversed-Phase LC (RPLC) Weaker Hydrophobic Interaction D->E F HILIC / Normal Phase Stronger Polar Interaction D->F G Elutes EARLIER than Unlabeled E->G H Elutes LATER than Unlabeled F->H

Mechanistic pathways driving the deuterium isotope effect in different HPLC modes.

Column Chemistry Comparison: Mitigating the RT Shift

Because iso-propylamine is a small, highly polar, and volatile aliphatic amine, standard C18 RPLC often yields poor retention and peak shape without the use of ion-pairing agents or pre-column derivatization. When analyzing IPA and IPA-d9 directly, selecting the right stationary phase is critical to minimizing the isotopic resolution ( Rs​ ).

Table 1: Comparison of HPLC Column Chemistries for IPA/IPA-d9 Analysis
Column ChemistryPrimary Retention MechanismTypical RT Shift ( ΔtR​ = IPA-d9 - IPA)Matrix Effect RiskPerformance & Recommendation
Standard C18 (RPLC) Hydrophobic (Dispersive)Negative (IPA-d9 elutes earlier)High Not recommended. Small aliphatic amines exhibit near-void elution, amplifying the relative impact of the isotope shift and exposing analytes to severe ion suppression.
HILIC (Zwitterionic) Hydrogen Bonding / IonicPositive (IPA-d9 elutes later)Moderate Acceptable. Provides excellent retention for highly polar amines, but the isotopic RT shift persists due to differences in polarizability.
Mixed-Mode (Cation-Exchange) Ionic & HydrophobicMinimal to ZeroLow Highly Recommended. Ionic interactions are highly resistant to C-D vs. C-H dispersive differences, effectively forcing co-elution of the isotopologues.

Self-Validating Experimental Protocol

To objectively evaluate and minimize the RT shift between IPA and IPA-d9, implement the following step-by-step methodology. This protocol is designed as a self-validating system : by running a post-column infusion (PCI) of the biological matrix alongside the standards, you can directly observe if the measured RT shift places the analyte and internal standard into different ion suppression zones.

Workflow S1 Step 1: Equimolar Spiking (IPA & IPA-d9) S2 Step 2: Column Selection (C18, HILIC, Mixed-Mode) S1->S2 S3 Step 3: Mobile Phase Optimization (Buffer pH vs. pKa) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Transitions) S3->S4 S5 Step 5: RT Shift & Matrix Effect Validation (PCI) S4->S5

Step-by-step workflow for evaluating isotopic RT shifts and matrix effects.

Step-by-Step Methodology

Step 1: Standard Preparation (Equimolar Spiking)

  • Action: Prepare a neat solution containing 100 ng/mL of unlabeled iso-propylamine and 100 ng/mL of iso-propylamine-d9 in the initial mobile phase conditions.

  • Causality: Using strictly equimolar concentrations ensures that peak apex determination is not skewed by concentration-dependent peak broadening or detector saturation, isolating the true isotopic shift.

Step 2: Mobile Phase Optimization (pH Control)

  • Action: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 using formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Causality: Iso-propylamine has a pKa of ~10.6. By buffering the mobile phase at pH 3.0 (more than 7 units below the pKa), both IPA and IPA-d9 are fully protonated (>99.9%). This eliminates erratic RT shifts caused by isotopic differences in pKa and partial ionization states.

Step 3: Column Screening Execution

  • Action: Install a Mixed-Mode Cation Exchange column (e.g., 2.1 x 100 mm, 3 µm). Run a gradient from 10% B to 80% B over 10 minutes at a flow rate of 0.3 mL/min. Repeat the analysis using a standard HILIC column with a reversed gradient (starting at 90% B, dropping to 40% B).

Step 4: LC-MS/MS Acquisition

  • Action: Monitor the specific MRM transitions for IPA (e.g., m/z 60 43) and IPA-d9 (e.g., m/z 69 50) using a triple quadrupole mass spectrometer in positive ESI mode.

Step 5: Data Analysis and Matrix Effect Validation

  • Action: Calculate the RT shift: ΔtR​=tR​(IPA-d9)−tR​(IPA) .

  • Self-Validation Step: Perform a Post-Column Infusion (PCI) of a blank biological matrix extract (e.g., precipitated plasma) at 10 µL/min while injecting the neat standard mix.

  • Causality: If ΔtR​ is non-zero, verify whether the RTs of IPA and IPA-d9 fall within a stable region of the PCI baseline. If the MS baseline fluctuates between the two retention times, the internal standard will fail to accurately compensate for matrix effects, dictating that the chromatographic method must be further optimized (e.g., utilizing a shallower gradient or switching to a mixed-mode column) to force co-elution.

References

  • Benchchem. "Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds." Benchchem. 1

  • Benchchem. "Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds." Benchchem. 3

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Corporation.

  • Analytical Chemistry (ACS Publications). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery." ACS Publications. 2

  • Journal of Chromatographic Science (OUP). "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach." Oxford University Press. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of iso-Propylamine-d9

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialized reagents like iso-Propylamine-d9 are paramount. This guide provides a detailed, step-by-step proto...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialized reagents like iso-Propylamine-d9 are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of iso-Propylamine-d9, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and the specific chemical properties of this compound.

Understanding the Hazards: Why Proper Disposal is Critical

iso-Propylamine-d9, like its non-deuterated counterpart, is a hazardous chemical that requires careful handling throughout its lifecycle, including disposal. It is classified as:

  • Extremely Flammable: The liquid and its vapor can ignite easily.[1][2][3][4][5]

  • Toxic: It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5]

  • Corrosive: It can cause severe burns to the skin and serious eye damage.[2][4][5]

  • Harmful to Aquatic Life: Release into the environment can have detrimental effects on aquatic ecosystems.[4][5][6]

The deuteration of the molecule does not significantly alter these fundamental hazards. Therefore, all waste containing iso-Propylamine-d9, including empty containers and contaminated materials, must be treated as hazardous waste.[7]

Core Principles of iso-Propylamine-d9 Waste Management

The following principles form the foundation of a safe and compliant disposal plan:

  • Segregation: Never mix iso-Propylamine-d9 waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.[7]

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.[7]

  • Containment: Use appropriate, sealed containers for waste collection to prevent leaks and spills.[1]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[8][9]

Step-by-Step Disposal Protocol for iso-Propylamine-d9

This protocol details the necessary steps for the safe disposal of iso-Propylamine-d9 from the laboratory bench to its final destination.

Part 1: Immediate Actions and Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[7] A face shield may be necessary for larger quantities.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.[7] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7]

  • Respiratory Protection: All handling of iso-Propylamine-d9 and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10]

Part 2: Waste Collection and Segregation
  • Designate a Waste Container:

    • Select a clean, empty, and compatible container for liquid waste. A glass bottle with a screw cap is a suitable option. Ensure the container is free from any contaminants that could react with the amine.

    • For solid waste contaminated with iso-Propylamine-d9 (e.g., gloves, absorbent pads, pipette tips), use a designated, sealable plastic bag or a labeled, leak-proof container.

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "iso-Propylamine-d9"

      • The associated hazards (e.g., Flammable, Toxic, Corrosive)

      • The date the first waste was added to the container.

  • Segregate the Waste:

    • Collect iso-Propylamine-d9 waste separately from other chemical waste streams, especially from acids and strong oxidizing agents, with which it can react violently.[1][11]

    • Do not mix halogenated and non-halogenated solvent waste unless your institution's waste management plan allows for it.[7]

Part 3: Temporary Storage in the Laboratory
  • Keep the waste container tightly sealed when not in use.[2][5][8][12]

  • Store the container in a designated and well-ventilated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.[7][10]

  • The storage area should have secondary containment to capture any potential leaks or spills.

The following diagram illustrates the workflow for the in-laboratory management of iso-Propylamine-d9 waste.

G cluster_ppe Step 1: Don PPE cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal ppe_node Chemical Goggles Nitrile Gloves Lab Coat select_container Select & Label Compatible Container ppe_node->select_container add_waste Add iso-Propylamine-d9 Waste select_container->add_waste seal_container Seal Container Tightly add_waste->seal_container store_safe Store in Designated Satellite Area seal_container->store_safe request_pickup Request Hazardous Waste Pickup store_safe->request_pickup

Sources

Handling

Personal protective equipment for handling iso-PropylaMine-d9

Advanced Safety and Operational Guide for iso-PropylaMine-d9 Handling Introduction & Mechanistic Rationale iso-PropylaMine-d9 ( C3​D9​N ) is a fully deuterated primary aliphatic amine. In drug development and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for iso-PropylaMine-d9 Handling

Introduction & Mechanistic Rationale

iso-PropylaMine-d9 ( C3​D9​N ) is a fully deuterated primary aliphatic amine. In drug development and pharmacokinetic research, the substitution of protium with deuterium leverages the kinetic isotope effect (KIE) to slow down cytochrome P450-mediated oxidative metabolism, thereby improving the metabolic stability of active pharmaceutical ingredients (APIs). While isotopic labeling alters the vibrational frequencies of the C-H bonds, the macroscopic physical hazards remain identical to the unlabeled parent compound.

The handling of iso-PropylaMine-d9 is uniquely challenging due to its extreme volatility, severe corrosivity, and high flammability [1]. Because of its remarkably low boiling point and high vapor pressure, the liquid rapidly volatilizes at room temperature, creating immediate inhalation and ocular hazards. Standard laboratory safety protocols are insufficient; researchers must implement a self-validating system of engineering controls and specialized Personal Protective Equipment (PPE).

Quantitative Hazard Profile

Table 1: Physicochemical Properties and Hazard Classifications

Property / Hazard Value / Classification Mechanistic Implication
Boiling Point 33 - 34 °C Volatilizes rapidly at ambient room temperature, requiring temperature-controlled handling [1].
Vapor Pressure 634 hPa at 20 °C High risk of acute inhalation toxicity and rapid explosive mixture formation in air [1].
Flash Point -20 °C Extremely flammable; vapors can easily be ignited by minor static discharges [1].
Lower Explosion Limit 2.0 Vol% Requires strict inert atmosphere processing or high-flow local exhaust ventilation [1].

| GHS Hazard Codes | H224, H301, H311, H314, H331 | Toxic via all exposure routes; causes severe skin burns and serious eye damage [2]. |

Causality-Driven PPE Matrix

The selection of PPE for iso-PropylaMine-d9 is dictated by its high permeability through standard polymers and its caustic nature.

1. Hand Protection: Butyl Rubber Gloves

  • Causality: Standard nitrile or latex laboratory gloves offer negligible protection against low-molecular-weight aliphatic amines, with breakthrough times often under 30 minutes [3]. To prevent transdermal toxicity (H311), Butyl rubber gloves (thickness ≥ 0.3mm) are mandatory. Butyl rubber provides a dense, impermeable barrier to amines, ensuring a breakthrough time of >240 minutes (Class 5 protection) [4].

  • Self-Validation: Before donning, inflate gloves manually to check for micro-punctures. A compromised glove acts as an occlusive dressing, trapping the corrosive amine against the skin and accelerating chemical burns.

2. Eye and Face Protection: Dual-Barrier System

  • Causality: The compound's high vapor pressure means that standard safety glasses are inadequate against concentrated vapors, which can cause severe corneal burns (H314) [2].

  • Protocol: Wear tightly sealed, indirect-vented chemical splash goggles combined with a full-face shield [5].

3. Respiratory Protection: Failsafe Filtration

  • Causality: While all handling must occur within a certified fume hood, the low boiling point creates a risk of acute inhalation toxicity (H331) if the hood's face velocity drops [2].

  • Protocol: For large-scale transfers or spill responses, a NIOSH/MSHA or EN 136 approved full-face respirator equipped with an ammonia/methylamine specific cartridge is required [6].

4. Body Protection: Anti-Static Garments

  • Causality: The flash point of -20 °C means that even minor static electricity generated by synthetic clothing can ignite the vapor [1].

  • Protocol: Wear a specialized flame-retardant, anti-static lab coat. Ensure all metal receiving equipment is grounded to avoid static discharge [7].

Operational Workflow: Air-Free Dispensing Protocol

Because iso-PropylaMine-d9 is highly volatile and hygroscopic (moisture can compromise the isotopic purity), it must be handled using air-free Schlenk line techniques.

Step-by-Step Methodology:

  • Environmental Validation: Verify that the fume hood face velocity is between 80-120 feet per minute (fpm). Clear the workspace of any oxidizing agents, acids, or halogenated solvents, which can react violently with amines [8].

  • Grounding and Purging: Ground all metal apparatus to prevent static discharge [7]. Purge the receiving vessel with ultra-high purity (UHP) Argon or Nitrogen for 15 minutes.

  • Septum Piercing: Using a gas-tight glass syringe equipped with a non-coring needle, pierce the septum of the iso-PropylaMine-d9 bottle. Inject a volume of inert gas equivalent to the volume of liquid you intend to withdraw to prevent creating a vacuum.

  • Withdrawal and Transfer: Slowly withdraw the required volume. The slow draw prevents cavitation and boiling of the liquid inside the syringe, which occurs easily due to its 33 °C boiling point [1].

  • Decontamination of Tools: Immediately rinse the syringe and needle with a 3% acetic acid solution to neutralize residual amine, followed by a triple rinse with distilled water [9].

Workflow N1 1. Fume Hood Validation Ensure Flow > 100 fpm N2 2. PPE Donning Butyl Gloves & Face Shield N1->N2 N3 3. Inert Purging Argon/N2 Line Setup N2->N3 N4 4. Airtight Extraction Syringe Transfer N3->N4 N5 5. Post-Transfer Seal & Decontaminate N4->N5

Operational sequence for the safe extraction of iso-PropylaMine-d9.

Decontamination and Disposal Plan

The disposal of iso-PropylaMine-d9 must strictly adhere to environmental regulations. Drain disposal is strictly prohibited due to its aquatic toxicity and the potential to form explosive vapor pockets in sanitary sewers [10], [11].

Step-by-Step Disposal Methodology:

  • Segregation: Collect all iso-PropylaMine-d9 liquid waste in a dedicated, clearly labeled, non-metal (preferably high-density polyethylene, HDPE) container. Do not mix with halogenated solvents, as this drastically increases disposal complexity and cost [7], [10].

  • Surface Decontamination: In the event of a minor drip or spill in the fume hood, neutralize the area using a 3% acetic acid solution. This converts the volatile free-base amine into the non-volatile isopropylammonium acetate salt. Wash the area with large amounts of water [9].

  • Empty Container Management: Acute hazardous waste containers must be triple-rinsed before they can be discarded. Rinse the empty iso-PropylaMine-d9 vial three times with a compatible solvent (e.g., water or ethanol), using a solvent volume equal to 5% of the container's total volume for each rinse. Collect all rinsate as hazardous waste [10].

  • EHS Collection: Seal the waste containers tightly, ensure the exterior is uncontaminated, and transfer them to the Environmental Health and Safety (EHS) department for professional incineration [10].

Disposal W1 Waste Generation (iso-PropylaMine-d9) W2 Segregation Halogenated vs Non-Halogenated W1->W2 W3 Surface Decontamination 3% Acetic Acid Wash W1->W3 Spill/Residue W4 Container Rinsing Triple Rinse Protocol W2->W4 Empty Vessels W5 EHS Collection Strictly No Drain Disposal W2->W5 Liquid Waste W3->W5 W4->W5

Logical decision tree for iso-PropylaMine-d9 laboratory waste disposal.

References

  • BLUE LOTUS CHEM. "Isopropylamine 70% Aq. solution Safety Data Sheet." Available at: [Link]

  • Autosmart International. "Plus 10 Safety Data Sheet." Available at: [Link]

  • Thermo Fisher Scientific. "Di-isopropylamine Safety Data Sheet." Available at:[Link]

  • Sigma-Aldrich. "Isopropylamine Safety Data Sheet." Available at: [Link]

  • Oxea Chemicals. "Isopropylamine 70% Safety Data Sheet." Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Available at: [Link]

  • Cornell University (via METU). "Guide for Drain Disposal of Laboratory Chemicals." Available at: [Link]

Sources

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